Technical Documentation Center

2-Methylbenzothiazole-7-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Methylbenzothiazole-7-carboxylic acid
  • CAS: 1261635-97-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Methylbenzothiazole-7-carboxylic Acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Benzothiazole Scaffold The benzothiazole ring system, a bicyclic structure composed of a benzene ring fused to a thiaz...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole ring system, a bicyclic structure composed of a benzene ring fused to a thiazole ring, is a cornerstone in the field of medicinal chemistry.[1][2] Compounds incorporating this scaffold exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[2][3][4] The unique electronic and structural features of the benzothiazole nucleus allow for diverse molecular interactions, making it a privileged scaffold in drug design. This guide focuses on a specific derivative, 2-Methylbenzothiazole-7-carboxylic acid, providing a comprehensive overview of its chemical identity, and exploring its scientific and therapeutic potential based on the rich chemistry of its parent class.

Part 1: Core Molecular Identity

Chemical Structure and IUPAC Nomenclature

2-Methylbenzothiazole-7-carboxylic acid is an organic compound featuring a benzothiazole core substituted with a methyl group at the 2-position and a carboxylic acid group at the 7-position.[5] Its formal IUPAC name is 2-methyl-1,3-benzothiazole-7-carboxylic acid .[5]

The structural formula is presented below:

Chemical Structure of 2-Methylbenzothiazole-7-carboxylic acid

Molecular Formula: C₉H₇NO₂S[5] Molecular Weight: 193.22 g/mol [5] CAS Number: 1261635-97-5[5]

The strategic placement of the methyl and carboxylic acid groups on the benzothiazole framework is crucial for its chemical reactivity and biological interactions. The carboxylic acid moiety, in particular, offers a reactive handle for the synthesis of derivatives such as esters and amides, enabling the exploration of structure-activity relationships.[5]

Part 2: Physicochemical and Spectroscopic Characterization

While specific experimental data for 2-Methylbenzothiazole-7-carboxylic acid is not widely available in the public domain, we can infer its expected properties based on related structures and general chemical principles.

Physicochemical Properties (Predicted)
PropertyPredicted Value/InformationJustification
Physical State SolidThe presence of the carboxylic acid group promotes intermolecular hydrogen bonding, which typically results in a solid state at room temperature.
Melting Point >250 °CAromatic carboxylic acids and benzothiazole derivatives often exhibit high melting points due to their rigid structures and intermolecular forces. For example, the related 2-(Furan-2-Yl)benzothiazole-6-Carboxylic Acid has a melting point greater than 250 °C.[6]
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and methanol.The carboxylic acid group imparts some polarity, but the larger aromatic system is hydrophobic. Solubility is expected to be low in non-polar solvents and higher in polar aprotic solvents.
pKa ~4-5The pKa of the carboxylic acid group is expected to be in the typical range for aromatic carboxylic acids.
Spectroscopic Analysis (Predicted)

Spectroscopic techniques are essential for the structural elucidation and confirmation of 2-Methylbenzothiazole-7-carboxylic acid. Below are the expected spectral features.

¹H NMR Spectroscopy:

  • Methyl Protons (-CH₃): A singlet peak is expected around δ 2.8-3.0 ppm.

  • Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (δ 7.5-8.5 ppm), likely as a complex multiplet or as distinct doublets and triplets depending on their coupling.

  • Carboxylic Acid Proton (-COOH): A broad singlet is anticipated at a downfield chemical shift, typically >10 ppm, which may be exchangeable with D₂O.

¹³C NMR Spectroscopy:

  • Carboxylic Carbonyl Carbon (-COOH): A peak is expected in the range of δ 165-175 ppm.

  • Thiazole Carbon (C2): The carbon bearing the methyl group is expected around δ 160-170 ppm.

  • Aromatic Carbons: Peaks corresponding to the six carbons of the benzene ring and the remaining thiazole carbon will appear in the δ 110-155 ppm region.

  • Methyl Carbon (-CH₃): An upfield peak is expected around δ 15-25 ppm.

Infrared (IR) Spectroscopy:

  • O-H Stretch (Carboxylic Acid): A very broad absorption band from approximately 2500 to 3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

  • C=N Stretch (Thiazole): An absorption band in the region of 1600-1630 cm⁻¹.

  • Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

  • C-S Stretch: A weaker absorption band may be observed in the fingerprint region.

Mass Spectrometry:

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 193.

  • Fragmentation Pattern: Common fragmentation patterns for aromatic carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).

Part 3: Synthesis Strategies

The synthesis of 2-substituted benzothiazoles is a well-established area of organic chemistry. The most common and direct approach involves the condensation of an appropriately substituted o-aminothiophenol with a carboxylic acid or its derivative.[7]

General Synthetic Approach

A plausible synthetic route to 2-Methylbenzothiazole-7-carboxylic acid would involve the reaction of 2-amino-3-mercaptobenzoic acid with acetic anhydride or acetic acid under dehydrating conditions.

Synthesis_of_2_Methylbenzothiazole_7_carboxylic_acid reactant1 2-Amino-3-mercaptobenzoic acid product 2-Methylbenzothiazole-7-carboxylic acid reactant1->product Condensation/ Cyclization reactant2 Acetic Anhydride reactant2->product Biological_Activity_of_Benzothiazoles Benzothiazole Benzothiazole Core Antimicrobial Antimicrobial Activity Benzothiazole->Antimicrobial Anticancer Anticancer Activity Benzothiazole->Anticancer Enzyme_Inhibition Enzyme Inhibition Antimicrobial->Enzyme_Inhibition e.g., DNA Gyrase Anticancer->Enzyme_Inhibition e.g., Protein Kinases Apoptosis Induction of Apoptosis Anticancer->Apoptosis

Sources

Exploratory

The Pharmacological Versatility of the Benzothiazole Scaffold: A Technical Guide to its Biological Activities

Foreword In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents is paramount. Among the myriad of heterocyclic compounds, the benzothiazole nucleus stands out as a "privileged scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents is paramount. Among the myriad of heterocyclic compounds, the benzothiazole nucleus stands out as a "privileged scaffold." Its unique bicyclic structure, composed of a benzene ring fused to a thiazole ring, confers a remarkable versatility, enabling it to interact with a wide array of biological targets. This guide provides an in-depth exploration of the significant biological activities exhibited by benzothiazole derivatives, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these activities, elucidate structure-activity relationships, and present key experimental methodologies, thereby providing a comprehensive framework for harnessing the therapeutic potential of this remarkable molecular entity.

The Benzothiazole Core: A Foundation for Diverse Bioactivity

The benzothiazole scaffold is a bicyclic heterocyclic compound that serves as a cornerstone in the development of various therapeutic agents.[1][2][3] Its structural rigidity, combined with the presence of nitrogen and sulfur heteroatoms, provides a unique electronic and steric profile that facilitates interactions with diverse biological macromolecules.[4] The true pharmacological power of benzothiazole lies in the amenability of its core structure to chemical modification. Substitutions at various positions, particularly at the C-2 and C-6 positions, have been shown to profoundly influence the biological activity, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4] This inherent adaptability has led to the discovery of benzothiazole derivatives with a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[2][5][6]

Anticancer Activity: A Multi-pronged Assault on Malignancy

The development of novel anticancer agents is a critical area of research, and benzothiazole derivatives have emerged as a promising class of compounds with potent and diverse mechanisms of action against various cancer cell lines.[2][3][7]

Mechanisms of Anticancer Action

Benzothiazole derivatives exert their anticancer effects through multiple pathways, often targeting key processes in cancer cell proliferation, survival, and metastasis.

  • Kinase Inhibition: A significant number of benzothiazole derivatives function as potent inhibitors of protein tyrosine kinases (PTKs), which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[8] The benzothiazole scaffold can act as an ATP-mimetic, competitively binding to the ATP-binding site of kinases and thereby blocking their catalytic activity.[8] This inhibition disrupts downstream signaling cascades essential for cancer cell growth and survival.[8] For instance, certain derivatives have shown inhibitory activity against kinases like C-Met, EGFR, and those in the PI3K/Akt/mTOR pathway.[9][10]

  • Induction of Apoptosis: Many benzothiazole compounds have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for eliminating malignant cells. Apoptosis can be triggered through various intrinsic and extrinsic pathways, and some derivatives have been observed to increase the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.[7]

  • Enzyme Inhibition: Beyond kinases, benzothiazole derivatives can target other enzymes vital for cancer progression. A notable example is the inhibition of carbonic anhydrases (CAs), particularly tumor-associated isoforms, which play a role in tumor metabolism and survival in hypoxic environments.[2][3]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of benzothiazole derivatives is highly dependent on the nature and position of substituents on the benzothiazole ring system.

  • Substitution at C-2: The C-2 position is a key site for modification. The introduction of aryl groups, particularly substituted phenyl rings, has been a successful strategy in developing potent anticancer agents.[8] For example, the presence of a 2-(4-aminophenyl) moiety has been associated with significant cytotoxicity in breast cancer cell lines.[8]

  • Substitution at C-6: Modifications at the C-6 position of the benzene ring have also been shown to influence anticancer activity.[4]

  • Hydrophobic and Electronic Effects: The presence of hydrophobic moieties can enhance the cytotoxic activity of benzothiazole derivatives against cancer cell lines.[1] Additionally, electron-withdrawing groups can influence the electronic properties of the molecule and enhance its antitumor potential.[11]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected benzothiazole derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Indole based hydrazine carboxamide derivative Indole based hydrazine carboxamide at C-2HT29 (Colon)0.015[11]
H460 (Lung)0.28[11]
A549 (Lung)1.53[11]
MDA-MB-231 (Breast)0.68[11]
Substituted bromopyridine acetamide derivative Bromopyridine acetamide at C-2SKRB-3 (Breast)0.0012[2]
SW620 (Colon)0.0043[2]
A549 (Lung)0.044[2]
HepG2 (Liver)0.048[2]
Substituted methoxybenzamide benzothiazole Methoxybenzamide at C-2Various1.1 - 8.8[2][11][12]
Substituted chloromethylbenzamide benzothiazole Chloromethylbenzamide at C-2Various1.1 - 8.8[2][11][12]
Compound B7 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amineA431 (Skin)-[9][13]
A549 (Lung)-[9][13]
H1299 (Lung)-[9][13]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[13]

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the benzothiazole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add a sterile MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Treat with Benzothiazole Derivatives (serial dilutions) A->B Adherence C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E Formation of Formazan F Solubilize Formazan Crystals (e.g., DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate Cell Viability and IC50 Value G->H Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli COX2 COX-2 Enzyme Inflammatory_Stimuli->COX2 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Inflammatory_Stimuli->Pro_inflammatory_Cytokines Benzothiazole Benzothiazole Derivatives Benzothiazole->COX2 Inhibition Benzothiazole->Pro_inflammatory_Cytokines Reduction Inflammation Inflammation COX2->Inflammation Pro_inflammatory_Cytokines->Inflammation

Caption: Benzothiazole derivatives can exert anti-inflammatory effects.

Neuroprotective Activity and Enzyme Inhibition in Neurodegenerative Diseases

Neurodegenerative disorders like Alzheimer's disease are characterized by the progressive loss of neurons. Benzothiazole derivatives have emerged as potential therapeutic agents due to their ability to inhibit key enzymes implicated in the pathology of these diseases. [14][15]

  • Dual Enzyme Inhibition: Some benzothiazole derivatives have been designed as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). [14][15]AChE is the primary enzyme responsible for the breakdown of the neurotransmitter acetylcholine, and its inhibition can improve cognitive function. MAO-B is involved in the degradation of dopamine, and its inhibition can have neuroprotective effects. A compound that can simultaneously inhibit both enzymes presents a promising multi-target approach for treating Alzheimer's disease. [14]

Conclusion and Future Directions

The benzothiazole scaffold has unequivocally established itself as a versatile and privileged structure in medicinal chemistry. The diverse range of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, underscores its immense therapeutic potential. [1][2][3][4][5][6]The ability to readily modify the benzothiazole core allows for the systematic exploration of structure-activity relationships, paving the way for the design of next-generation drug candidates with enhanced potency and selectivity. [4] Future research should focus on several key areas. A deeper understanding of the molecular targets and signaling pathways modulated by benzothiazole derivatives is crucial for rational drug design. The application of computational modeling and in silico screening can accelerate the discovery of novel and potent analogues. [16]Furthermore, extensive preclinical and clinical investigations are necessary to translate the promising in vitro and in vivo findings into tangible therapeutic benefits for patients. The continued exploration of the benzothiazole scaffold holds the promise of delivering innovative and effective treatments for a wide range of human diseases.

References

  • Mulani, S., Mujawar, M., Jagtap, T., Mande, A., & Gaikwad, O. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. World Journal of Advanced Research and Reviews, 19(3), 1162-1175.
  • Yusuf, M., Khan, R. A., & Al-Majid, A. M. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1626-1667.
  • Yusuf, M., Khan, R. A., & Al-Majid, A. M. (2019). Benzothiazole derivatives as anticancer agents. PubMed, 31790602.
  • (N.D.). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks.
  • Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164.
  • (N.D.). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Ulakbim.
  • (N.D.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science.
  • (2025). Novel Benzothiazole Derivatives Show Strong Antimicrobial Potential A Breakthrough in Synthetic Chemistry.
  • (N.D.).
  • Yusuf, M., Khan, R. A., & Al-Majid, A. M. (2019). Full article: Benzothiazole derivatives as anticancer agents. Taylor & Francis.
  • (2024).
  • (2025). (PDF) A Review on Anti-Inflammatory Activity of Benzthiazole Derivatives.
  • (N.D.). Anticancer activity of benzothiazole derivatives.
  • (2022). View of A Review on Emerging Benzothiazoles: Biological Aspects. Journal of Drug Delivery and Therapeutics.
  • (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances.
  • Yusuf, M., Khan, R. A., & Al-Majid, A. M. (2019). Benzothiazole derivatives as anticancer agents. PMC - PubMed Central.
  • (N.D.). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. MDPI.
  • (N.D.). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI.
  • (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing.
  • (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PubMed Central.
  • (2023).
  • (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Publishing.
  • (2024).
  • (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI.
  • (N.D.).
  • (2024).
  • (2025). (PDF) Synthesis of some biologically active benzothiazole derivatives.
  • (2022). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. PMC - NIH.
  • (2024).
  • (N.D.). Novel Benzothiazole Derivatives as Potential Anti-Quorum Sensing Agents for Managing Plant Bacterial Diseases: Synthesis, Antibacterial Activity Assessment, and SAR Study.
  • (N.D.). SAR of different substituted benzothiazole derivatives as antibacterial agent.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Microwave-Assisted Synthesis of 2-Methylbenzothiazole-7-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of 2-Methylbenzothiazole-7-carboxylic acid, a heterocyclic compound of significant in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-Methylbenzothiazole-7-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The protocol detailed herein leverages the efficiency and green chemistry principles of microwave-assisted organic synthesis (MAOS). By providing a robust and rapid synthetic route, these application notes aim to facilitate research and development activities requiring this versatile benzothiazole derivative. The information presented is curated for an audience with a foundational understanding of synthetic organic chemistry.

Introduction

2-Methylbenzothiazole-7-carboxylic acid is a structurally unique organic compound featuring a benzothiazole core, a functionality prevalent in a variety of biologically active molecules.[1] Benzothiazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1] Specifically, derivatives of 2-methylbenzothiazole have been investigated as potent monoamine oxidase (MAO) inhibitors, suggesting their potential in the development of therapeutics for neuropsychiatric and neurodegenerative disorders.[2] The carboxylic acid moiety at the 7-position provides a valuable handle for further chemical modifications, making this compound a key building block in the synthesis of more complex molecules and novel materials.[1]

Traditional synthetic methods often require prolonged reaction times and harsh conditions. Microwave-assisted synthesis has emerged as a powerful tool in modern organic chemistry, offering significant advantages such as dramatically reduced reaction times, increased product yields, and enhanced reaction selectivity.[3][4] This technology aligns with the principles of green chemistry by minimizing energy consumption and often allowing for solvent-free reactions.[5] This guide details a microwave-assisted protocol for the synthesis of 2-Methylbenzothiazole-7-carboxylic acid from 2-amino-3-mercaptobenzoic acid and acetic anhydride.

Reaction Mechanism

The synthesis of 2-Methylbenzothiazole-7-carboxylic acid proceeds via a condensation reaction between 2-amino-3-mercaptobenzoic acid and acetic anhydride, followed by an intramolecular cyclization and dehydration. The proposed mechanism is as follows:

  • N-Acetylation: The amino group of 2-amino-3-mercaptobenzoic acid acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride to form an N-acetylated intermediate.

  • Intramolecular Cyclization: The thiol group of the intermediate then attacks the carbonyl carbon of the newly formed amide. This intramolecular nucleophilic attack leads to the formation of a heterocyclic ring.

  • Dehydration: The resulting intermediate readily loses a molecule of water under the high-temperature conditions generated by microwave irradiation to yield the stable aromatic benzothiazole ring system.

Experimental Protocol

This protocol is based on established methods for the microwave-assisted synthesis of benzothiazole derivatives.[5] Experimental validation is recommended to optimize reaction conditions for specific laboratory setups.

Materials and Equipment:

  • 2-amino-3-mercaptobenzoic acid

  • Acetic anhydride

  • Glacial acetic acid (optional, as solvent)

  • Microwave synthesizer

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Standard laboratory glassware

  • Rotary evaporator

  • pH meter or pH paper

  • Filtration apparatus

Table 1: Reagent Quantities and Properties

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/MassRole
2-amino-3-mercaptobenzoic acid169.191.0169 mgStarting Material
Acetic anhydride102.091.2110 µLAcetylating Agent
Glacial Acetic Acid60.05-2-3 mLSolvent (optional)
Step-by-Step Procedure:
  • Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 2-amino-3-mercaptobenzoic acid (169 mg, 1.0 mmol) and acetic anhydride (110 µL, 1.2 mmol). If a solvent is desired to ensure homogeneity, add 2-3 mL of glacial acetic acid.

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the reaction mixture at a constant power of 150 W for 5-10 minutes. The reaction temperature should be monitored and maintained at approximately 120°C.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Carefully uncap the vial in a well-ventilated fume hood.

  • Precipitation: Pour the reaction mixture into a beaker containing 20 mL of ice-cold water. A precipitate of the crude product should form.

  • pH Adjustment: Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid. The pH should be adjusted to approximately 7.[6]

  • Isolation of Product: Collect the solid product by vacuum filtration, washing with cold water to remove any remaining impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.[3] For purification of aromatic carboxylic acids, dissolution in a basic aqueous solution followed by extraction with an organic solvent to remove neutral impurities, and subsequent acidification to precipitate the pure acid is a common and effective method.[7]

Table 2: Microwave Synthesizer Parameters

ParameterValue
Power150 W (Constant)
Temperature120°C
Reaction Time5-10 minutes
StirringMedium

Characterization of 2-Methylbenzothiazole-7-carboxylic acid

The successful synthesis of the target compound can be confirmed using standard analytical techniques.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is expected to show characteristic absorption bands for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and C=N stretching of the benzothiazole ring (~1600-1650 cm⁻¹).[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should display signals corresponding to the aromatic protons on the benzothiazole ring, a singlet for the methyl group protons around 2.8 ppm, and a broad singlet for the carboxylic acid proton at a downfield chemical shift (typically >10 ppm).

    • ¹³C NMR: The spectrum will show characteristic peaks for the carbon atoms of the benzothiazole ring, the methyl group carbon, and a downfield signal for the carboxylic acid carbonyl carbon (typically >160 ppm).[10]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 2-Methylbenzothiazole-7-carboxylic acid (C₉H₇NO₂S, MW: 193.22 g/mol ).

Safety and Handling

  • 2-amino-3-mercaptobenzoic acid: Handle with care. May cause skin and eye irritation.

  • Acetic anhydride: Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Glacial acetic acid: Corrosive. Handle in a fume hood with appropriate PPE.

  • Microwave Synthesizer: Operate according to the manufacturer's instructions. Do not exceed the recommended pressure and temperature limits for the reaction vials.

Troubleshooting

  • Low Yield:

    • Ensure the starting materials are pure and dry.

    • Optimize the microwave irradiation time and temperature.

    • Consider using a catalyst, such as L-proline, which has been shown to be effective in similar reactions.[5]

  • Incomplete Reaction:

    • Increase the reaction time or temperature.

    • Ensure efficient stirring to promote homogeneity.

  • Purification Difficulties:

    • If the product is difficult to crystallize, consider purification by column chromatography.[11]

Visualization of Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Microwave Synthesis cluster_workup Product Isolation & Purification cluster_analysis Characterization reagents Combine Reactants: - 2-amino-3-mercaptobenzoic acid - Acetic anhydride - Glacial Acetic Acid (optional) mw_irradiation Microwave Irradiation (150W, 120°C, 5-10 min) reagents->mw_irradiation Seal Vial cooling Cool to Room Temperature mw_irradiation->cooling precipitation Precipitate in Ice Water cooling->precipitation neutralization Neutralize with NaHCO₃ precipitation->neutralization filtration Vacuum Filtration neutralization->filtration purification Recrystallization filtration->purification analysis FTIR, NMR, MS Analysis purification->analysis Pure Product

Sources

Application

Application Notes and Protocols: Evaluating 2-Methylbenzothiazole-7-carboxylic Acid in Anticancer Drug Discovery

Introduction: The Benzothiazole Scaffold as a Privileged Motif in Oncology The benzothiazole core, a bicyclic system composed of a benzene ring fused to a thiazole ring, represents a "privileged scaffold" in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzothiazole Scaffold as a Privileged Motif in Oncology

The benzothiazole core, a bicyclic system composed of a benzene ring fused to a thiazole ring, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and notably, anticancer effects.[1][2] Numerous derivatives have been reported to exhibit potent cytotoxicity against various cancer cell lines, acting through mechanisms such as apoptosis induction, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[3]

2-Methylbenzothiazole-7-carboxylic acid is a specific derivative that holds promise as a lead compound for anticancer drug development. The presence of the carboxylic acid group at the 7-position and the methyl group at the 2-position provides distinct physicochemical properties and potential interaction points with biological targets that warrant thorough investigation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-Methylbenzothiazole-7-carboxylic acid in anticancer drug discovery, from its synthesis to its preclinical evaluation.

Proposed Synthesis of 2-Methylbenzothiazole-7-carboxylic Acid

While various methods exist for the synthesis of benzothiazole derivatives, a common and effective strategy involves the cyclization of an appropriate 2-aminothiophenol precursor with a carboxylic acid or its derivative.[4] For the synthesis of 2-Methylbenzothiazole-7-carboxylic acid, a multi-step approach starting from a commercially available substituted aniline is proposed.

Protocol 1: Synthesis of 2-Methylbenzothiazole-7-carboxylic Acid

Step 1: Synthesis of 2,7-Dimethylbenzothiazole

This step involves the reaction of 2-amino-3-methylthiophenol with acetic anhydride.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-3-methylthiophenol (1 equivalent) in glacial acetic acid.

  • Slowly add acetic anhydride (1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2,7-dimethylbenzothiazole.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Oxidation of 2,7-Dimethylbenzothiazole to 2-Methylbenzothiazole-7-carboxylic acid

This step involves the selective oxidation of the methyl group at the 7-position.

  • Dissolve the purified 2,7-dimethylbenzothiazole (1 equivalent) in a suitable solvent mixture, such as acetic acid/water.

  • Add a strong oxidizing agent, such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), portion-wise while maintaining the temperature at around 40-50°C.

  • Stir the reaction mixture vigorously for several hours until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) to destroy the excess oxidant.

  • Acidify the mixture with hydrochloric acid to precipitate the carboxylic acid product.

  • Filter the precipitate, wash thoroughly with cold water, and dry under vacuum to yield 2-Methylbenzothiazole-7-carboxylic acid.

  • The final product can be further purified by recrystallization.

Hypothesized Mechanism of Anticancer Action

Based on extensive literature on benzothiazole derivatives, we hypothesize that 2-Methylbenzothiazole-7-carboxylic acid exerts its anticancer effects through a multi-faceted mechanism involving the induction of apoptosis and the inhibition of key pro-survival signaling pathways, such as the PI3K/AKT/mTOR and ERK/MAPK pathways. Additionally, given the structural similarities to other inhibitors, it may also target tumor-associated carbonic anhydrases IX and XII.

G cluster_drug 2-Methylbenzothiazole- 7-carboxylic Acid cluster_pathways Cellular Targets cluster_effects Cellular Effects Drug 2-Methylbenzothiazole- 7-carboxylic Acid PI3K_AKT PI3K/AKT/mTOR Pathway Drug->PI3K_AKT Inhibits ERK_MAPK ERK/MAPK Pathway Drug->ERK_MAPK Inhibits CA_IX_XII Carbonic Anhydrase IX/XII Drug->CA_IX_XII Inhibits Apoptosis Apoptosis (Cell Death) PI3K_AKT->Apoptosis Proliferation Decreased Proliferation PI3K_AKT->Proliferation ERK_MAPK->Proliferation Anticancer Effect Anticancer Effect Apoptosis->Anticancer Effect CellCycle Cell Cycle Arrest Proliferation->Anticancer Effect CellCycle->Anticancer Effect

Caption: Hypothesized mechanism of action for 2-Methylbenzothiazole-7-carboxylic acid.

In Vitro Evaluation of Anticancer Activity

A systematic in vitro evaluation is crucial to determine the cytotoxic and mechanistic effects of 2-Methylbenzothiazole-7-carboxylic acid. The following protocols outline the key assays.

Protocol 2: Cell Viability Assessment using MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • 2-Methylbenzothiazole-7-carboxylic acid

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare a stock solution of 2-Methylbenzothiazole-7-carboxylic acid in DMSO. Prepare serial dilutions of the compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (DMSO in medium) and a blank (medium only).

  • Incubate the plates for 48 or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with 2-Methylbenzothiazole-7-carboxylic acid at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells (including floating cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cells

  • 70% cold ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat cells with 2-Methylbenzothiazole-7-carboxylic acid at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Mechanistic Investigation by Western Blotting

To validate the hypothesized mechanism of action, Western blotting can be used to assess the expression and phosphorylation status of key proteins in the PI3K/AKT and ERK/MAPK signaling pathways.

Protocol 5: Western Blot Analysis

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells and determine the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Target Protein Expected Change with Treatment Pathway
Phospho-AKT (Ser473)DecreasePI3K/AKT/mTOR
Total AKTNo significant changePI3K/AKT/mTOR
Phospho-ERK1/2DecreaseERK/MAPK
Total ERK1/2No significant changeERK/MAPK

In Vivo Efficacy in a Xenograft Model

To evaluate the in vivo anticancer potential of 2-Methylbenzothiazole-7-carboxylic acid, a tumor xenograft model in immunocompromised mice is recommended.

Protocol 6: Human Tumor Xenograft Study

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line (e.g., MCF-7)

  • Matrigel

  • 2-Methylbenzothiazole-7-carboxylic acid

  • Vehicle for administration (e.g., corn oil, or a solution with DMSO, Tween 80, and saline)

  • Calipers

Procedure:

  • Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of the mice.

  • Monitor the mice for tumor growth.

  • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Prepare the formulation of 2-Methylbenzothiazole-7-carboxylic acid in the chosen vehicle. Due to the likely poor water solubility of the compound, a formulation using solubilizing agents is necessary.[5] A common vehicle for such compounds is a mixture of DMSO, Tween 80, and saline, or an oil-based vehicle like corn oil.[3]

  • Administer the compound to the treatment group via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule (e.g., daily for 21 days). The control group should receive the vehicle only.

  • Measure the tumor volume with calipers every 2-3 days.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, Western blotting).

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of Compound Viability Cell Viability (MTT Assay) Synthesis->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Viability->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Apoptosis->CellCycle Mechanism Mechanism Study (Western Blot) CellCycle->Mechanism Xenograft Xenograft Model Development Mechanism->Xenograft Treatment Drug Treatment & Monitoring Xenograft->Treatment Endpoint Endpoint Analysis (Tumor Excision) Treatment->Endpoint

Caption: Experimental workflow for evaluating 2-Methylbenzothiazole-7-carboxylic acid.

Conclusion

The protocols and guidelines presented in this application note provide a comprehensive framework for the systematic evaluation of 2-Methylbenzothiazole-7-carboxylic acid as a potential anticancer agent. By following these methodologies, researchers can obtain robust and reproducible data on the compound's synthesis, in vitro cytotoxicity, mechanism of action, and in vivo efficacy. The benzothiazole scaffold continues to be a rich source of novel therapeutic agents, and a thorough investigation of derivatives like 2-Methylbenzothiazole-7-carboxylic acid is a promising avenue in the ongoing search for more effective cancer treatments.

References

  • Google Patents. (n.d.). CN103232407B - Method for preparing 2-methylbenzothiazole derivative.
  • ResearchGate. (2025). Synthesis of 2-Acetyl-3-methyl-4H-1,4-benzothiazine and Its Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. Retrieved from [Link]

  • MDPI. (n.d.). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. Retrieved from [Link]

  • Future4200. (n.d.). Formulation of poorly water-soluble drugs for oral administration. Retrieved from [Link]

  • National Institutes of Health. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • EXCLI Journal. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Retrieved from [Link]

  • PubMed. (2009). Discovery of benzothiazole derivatives as efficacious and enterocyte-specific MTP inhibitors. Retrieved from [Link]

  • PubMed. (2018). Optimization and Lead Selection of Benzothiazole Amide Analogs Toward a Novel Antimycobacterial Agent. Retrieved from [Link]

  • ResearchGate. (2026). Molecular docking and In-Silico pharmacokinetic analysis of 1,3- benzothiazole-2-amine derivatives as anticonvulsants. Retrieved from [Link]

  • PubMed. (n.d.). The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • IJMCM. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid | Request PDF. Retrieved from [Link]

  • PubMed. (2016). Design, synthesis and in vitro evaluation of benzothiazole-based ureas as potential ABAD/17β-HSD10 modulators for Alzheimer's disease treatment. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • PubMed. (n.d.). Push-pull benzothiazole derivatives as probes for detecting beta-amyloid plaques in Alzheimer's brains. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • PubMed. (n.d.). Identification of benzothiazole derived monosaccharides as potent, selective, and orally bioavailable inhibitors of human and mouse galectin-3; a rare example of using a S···O binding interaction for drug design. Retrieved from [Link]

  • PubMed. (2024). In vivo deposition of poorly soluble drugs. Retrieved from [Link]

Sources

Method

Application Notes & Protocols: Synthesis of 2-Methylbenzothiazole-7-carboxylic Acid Derivatives

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis of novel derivatives from 2-Methylbenzothiazole-7-carboxylic acid....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis of novel derivatives from 2-Methylbenzothiazole-7-carboxylic acid. This scaffold is a privileged structure in medicinal chemistry, forming the core of various pharmacologically active agents. These protocols emphasize robust and reproducible methods for modifying the carboxylic acid moiety, a key handle for molecular diversification. We detail validated protocols for amide and ester bond formation, explain the rationale behind reagent selection, and provide workflows for purification and characterization, adhering to the principles of scientific integrity and experimental causality.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole ring system is a cornerstone in modern medicinal chemistry, recognized for its broad spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective properties. Specifically, the 2-Methylbenzothiazole-7-carboxylic acid core represents a versatile starting point for generating extensive compound libraries. The carboxylic acid at the 7-position serves as a primary site for chemical modification, allowing for the introduction of diverse functional groups to modulate physicochemical properties, target binding affinity, and pharmacokinetic profiles.

The strategic derivatization of this acid is crucial in lead optimization campaigns. For instance, converting the carboxylic acid to amides or esters can significantly impact a molecule's hydrogen bonding capacity, membrane permeability, and metabolic stability. This guide focuses on the most common and effective strategies for this purpose.

Strategic Overview: Derivatization Pathways

The primary routes for derivatizing 2-Methylbenzothiazole-7-carboxylic acid hinge on the reactivity of the carboxyl group. The two most prevalent and high-yielding transformations are amide bond formation and esterification. The selection of a specific pathway depends on the desired properties of the final compound.

G cluster_start Starting Material cluster_methods Primary Derivatization of Carboxyl Group cluster_reagents Typical Reagents & Conditions cluster_products Derivative Classes start 2-Methylbenzothiazole- 7-carboxylic acid amide Amide Bond Formation start->amide ester Esterification start->ester amide_reagents Amine (R-NH2) + Coupling Agent (HATU or EDC/HOBt) amide->amide_reagents ester_reagents Alcohol (R-OH) + Acid Catalyst (H2SO4) or Coupling Agent (DCC) ester->ester_reagents amide_prod Amide Derivatives amide_reagents->amide_prod ester_prod Ester Derivatives ester_reagents->ester_prod G cluster_mech HATU Amide Coupling Mechanism Acid R-COOH (Carboxylic Acid) Carboxylate R-COO⁻ (Carboxylate) Acid->Carboxylate + DIPEA (Deprotonation) Base DIPEA (Base) ActiveEster OAt-Active Ester Highly Reactive Carboxylate->ActiveEster + HATU HATU HATU HATU->ActiveEster Amide R-CO-NH-R' (Amide Product) ActiveEster->Amide + Amine (Nucleophilic Attack) Amine R'-NH₂ (Amine) Amine->Amide G cluster_flow Fischer Esterification Workflow Start Carboxylic Acid + Excess Alcohol Catalyst Add H₂SO₄ (Catalytic) Start->Catalyst Reflux Heat to Reflux (Drive Equilibrium) Catalyst->Reflux Neutralize Cool & Neutralize (e.g., with NaHCO₃) Reflux->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Purify Purify (Chromatography) Extract->Purify Product Pure Ester Purify->Product

Application

How to perform molecular docking studies with 2-Methylbenzothiazole-7-carboxylic acid.

This Application Note is designed for researchers and drug discovery scientists. It details the protocol for evaluating 2-Methylbenzothiazole-7-carboxylic acid (2-MBCA) as a bioactive scaffold using molecular docking. Ap...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists. It details the protocol for evaluating 2-Methylbenzothiazole-7-carboxylic acid (2-MBCA) as a bioactive scaffold using molecular docking.

Application Note: Molecular Docking of 2-Methylbenzothiazole-7-carboxylic Acid

Executive Summary & Rationale

2-Methylbenzothiazole-7-carboxylic acid (2-MBCA) represents a privileged scaffold in medicinal chemistry. Its structure combines a rigid, lipophilic benzothiazole core with a polar, ionizable carboxylic acid tail at the 7-position. This "hydrophobic-anionic" duality makes it an ideal mimic for phosphate-containing substrates (e.g., phosphotyrosine, ATP), positioning it as a potent competitive inhibitor for phosphatases and kinases.

Why this Protocol? Standard docking protocols often fail with small, acidic fragments like 2-MBCA because they mishandle the protonation state of the carboxylic acid or neglect the specific solvation effects required for salt-bridge formation. This guide provides a corrected workflow focusing on Protein Tyrosine Phosphatase 1B (PTP1B) as the primary validation target, due to the high affinity of its arginine-rich active site for carboxylic acid pharmacophores.

Computational Setup & Pre-requisites

Before initiating the workflow, ensure the following parameters are defined in your environment.

ParameterSpecificationRationale
Ligand 2-Methylbenzothiazole-7-carboxylic acidCore scaffold for analysis.
Primary Target PTP1B (PDB ID: 2HNP or 1C83)The P-loop (Arg221) strongly binds acidic ligands.
Secondary Target DNA Gyrase B (PDB ID: 6F86)ATP-binding pocket accepts benzothiazole mimics.
Software AutoDock Vina / Schrödinger Glide / GoldProtocol is adaptable to these engines.
Force Field OPLS3e or AMBER ff14SBRequired for accurate handling of sulfur and carboxylates.

Detailed Experimental Protocol

Phase I: Ligand Preparation (The Critical Step)

Causality: The biological activity of 2-MBCA is pH-dependent. At physiological pH (7.4), the 7-COOH group (pKa ≈ 3.5–4.0) exists predominantly as the deprotonated carboxylate anion (


). Docking the neutral form will yield false negatives.
  • Structure Generation: Generate the 3D conformer of 2-MBCA from SMILES: Cc1nc2cccc(C(=O)O)c2s1.

  • Ionization: Set pH to 7.4 ± 0.5 . Ensure the carboxylic acid is deprotonated.

  • Energy Minimization: Apply the OPLS3e force field with a convergence threshold of 0.05 kcal/mol/Å to relieve steric clashes.

  • Stereoisomer Generation: While 2-MBCA is achiral, if you are docking derivatives, generate all stereoisomers.

Phase II: Target Protein Preparation

Target: Human PTP1B (PDB: 2HNP). Integrity Check: PTP1B contains a critical WPD loop that must be in the "closed" conformation for catalytic relevance.

  • Import & Clean: Remove crystallographic water molecules except those bridging the ligand and the P-loop (often Water 301/302 in PTP1B).

  • Pre-processing: Add missing hydrogens and cap N/C-termini.

  • H-Bond Optimization: Optimize Hydrogen bond networks using PROPKA at pH 7.4. Crucial: Ensure His215 is protonated if it acts as the general acid, though in inhibitor binding, neutral states are often preferred depending on the specific mechanism.

  • Restrained Minimization: Minimize the protein structure (RMSD limit 0.30 Å) to relax the active site without distorting the crystal lattice.

Phase III: Grid Generation & Docking

A. Grid Box Definition

  • Center: Centered on the crystallographic ligand (e.g., phosphotyrosine mimetic).

  • Dimensions:

    
     Å.
    
  • Logic: The box must encompass the P-loop (residues 214–221) , the WPD loop (352–356) , and the secondary aryl binding site (Tyr46, Arg47) to capture the hydrophobic benzothiazole interactions.

B. Docking Parameters (AutoDock Vina Example)

  • exhaustiveness: 32 (High precision required for fragment-like binders).

  • num_modes: 10.

  • energy_range: 3 kcal/mol.

C. Docking Parameters (Glide Example)

  • Precision: SP (Standard Precision) for initial screening; XP (Extra Precision) for final binding energy calculation.

  • Constraints: Apply a Hydrogen Bond Constraint on Arg221 or the backbone amide of the P-loop. This forces the docking engine to prioritize the salt-bridge interaction, which is physically required for activity.

Data Analysis & Interpretation

Evaluate the docking poses based on the following "Interaction Fingerprint":

Interaction TypeKey Residue (PTP1B)Mechanism of Action
Salt Bridge Arg221 (P-loop)The 7-carboxylate anchors here, mimicking the phosphate group.
H-Bond Donor Ser216 / Gly220 Backbone amides stabilize the carboxylate oxygen.

-

Stacking
Tyr46 / Phe182 The benzothiazole ring stacks against aromatic residues.
Hydrophobic Ala217 / Val49 Interactions with the methyl group at position 2.

Quantitative Metrics:

  • Binding Affinity (

    
    ):  Expect values between -6.0 and -8.5 kcal/mol .
    
  • Ligand Efficiency (LE): 2-MBCA is a small fragment (MW ~193 Da). A high LE (> 0.4) indicates it is a high-quality starting point for lead optimization.

Visualization of the Workflow

The following diagram illustrates the logical flow of the docking study, highlighting the critical decision points regarding protonation and constraints.

DockingWorkflow cluster_mechanism Mechanistic Logic Start Start: 2-MBCA Scaffold LigandPrep Ligand Prep (Deprotonate 7-COOH to COO-) Start->LigandPrep pKa ~3.8 TargetSel Target Selection (PTP1B / DNA Gyrase) Start->TargetSel Docking Docking Execution (Constraint: H-Bond to Arg221) LigandPrep->Docking Mech1 COO- mimics Phosphate LigandPrep->Mech1 GridGen Grid Generation (Focus: Arg221 P-loop) TargetSel->GridGen Mech2 Benzothiazole fits Hydrophobic Pocket TargetSel->Mech2 GridGen->Docking Analysis Interaction Profiling (Salt Bridge + Pi-Stacking) Docking->Analysis Validation Validation (Redocking / MD Simulation) Analysis->Validation If Score < -6.0 kcal/mol

Figure 1: Strategic workflow for molecular docking of 2-Methylbenzothiazole-7-carboxylic acid, emphasizing the critical ionization step.

Troubleshooting & Validation

Issue: Ligand fails to dock in the active site.

  • Cause: The grid box may be too small, or the penalty for the carboxylate desolvation is too high in the scoring function.

  • Solution: Enable "Epik state penalties" (if using Schrödinger) to account for the energetic cost of ionization, or manually place a water molecule bridging the carboxylate and the protein if the pocket is solvent-exposed.

Issue: Positive Binding Energy.

  • Cause: Steric clash.[1]

  • Solution: Check the "Methyl" group at position 2.[2][3][4] If the pocket is tight (e.g., in some mutant kinases), the methyl group might clash with the gatekeeper residue. Try rotating the grid or minimizing the protein side chains with the ligand inserted.

Validation Step (Self-Consistent Check): Perform a "Redocking" experiment. Take a known inhibitor from the PDB (e.g., a phosphotyrosine mimetic from PDB 2HNP), remove it, and re-dock it using your parameters. The RMSD between the docked pose and the crystal pose must be < 2.0 Å for the protocol to be considered valid.

References

  • PTP1B Structure & Inhibition

    • Barford, D., et al. (1994). "Crystal structure of human protein tyrosine phosphatase 1B." Science, 263(5152), 1397-1404.

  • Benzothiazole Biological Activity

    • Keri, R. S., et al. (2015). "A comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry." European Journal of Medicinal Chemistry, 89, 207-251.

  • Docking Methodology (Vina)

    • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 31(2), 455-461.

  • Firefly Luciferin (Benzothiazole Analogue)

    • Nakatsu, T., et al. (2006). "Structural basis for the spectral difference in luciferase bioluminescence." Nature, 440(7082), 372-376.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Methylbenzothiazole-7-carboxylic acid

Welcome to the technical support center for the purification of 2-methylbenzothiazole-7-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-methylbenzothiazole-7-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during the purification process. Our goal is to provide you with the expertise and practical insights needed to achieve high purity for your downstream applications.

I. Understanding the Compound and Potential Impurities

2-Methylbenzothiazole-7-carboxylic acid is a heterocyclic compound with a benzothiazole core, a methyl group at the 2-position, and a carboxylic acid group at the 7-position[1]. Its purification can be challenging due to potential impurities arising from its synthesis. Common synthetic routes include the oxidation of 2,7-dimethylbenzothiazole or the condensation of 2-amino-3-mercaptobenzoic acid with an acetylating agent[1].

Potential Impurities:

  • Unreacted Starting Materials: Such as 2,7-dimethylbenzothiazole or 2-amino-3-mercaptobenzoic acid.

  • Byproducts of Oxidation: Over-oxidation or side reactions can lead to related benzothiazole species.

  • Reagents from Synthesis: Residual oxidizing agents or coupling reagents.

  • Isomers: Positional isomers of the carboxylic acid group if the starting materials are not regiochemically pure.

II. Troubleshooting Guide: Purification Techniques

This section addresses common issues encountered during the purification of 2-methylbenzothiazole-7-carboxylic acid using various techniques.

A. Recrystallization

Recrystallization is often the first method of choice for purifying solid organic compounds. The key is selecting an appropriate solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Question: My yield from recrystallization is very low. What are the possible causes and how can I improve it?

Answer:

Low yield during recrystallization can stem from several factors:

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound even at low temperatures.

  • Using Too Much Solvent: An excessive amount of solvent will keep the compound in solution even after cooling.

  • Premature Crystallization: If the solution cools too quickly, the compound may precipitate out along with impurities.

  • Loss During Filtration: Fine crystals may pass through the filter paper.

Troubleshooting Steps:

  • Solvent Screening: Perform small-scale solvent screening to find the optimal solvent or solvent pair. Good single solvents to try for carboxylic acids are ethanol, methanol, acetic acid, or water. For solvent pairs, consider combinations like ethanol/water, methanol/water, or toluene/heptane.

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. This will ensure the solution is saturated upon cooling, maximizing crystal formation.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce further crystallization. This promotes the formation of larger, purer crystals.

  • Proper Filtration Technique: Use a Buchner funnel with appropriately sized filter paper. Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining impurities on the crystal surface.

Table 1: Suggested Solvents for Recrystallization of 2-Methylbenzothiazole-7-carboxylic acid

Solvent/Solvent SystemRationale
Ethanol or MethanolThe carboxylic acid group should provide some polarity, making it soluble in hot alcohols.
Acetic AcidOften a good solvent for aromatic carboxylic acids.
Ethanol/WaterA polar solvent system that can be fine-tuned for optimal solubility.
Toluene/HeptaneA less polar system that may be effective if the compound has significant nonpolar character.

Question: My recrystallized product is still impure. What should I do?

Answer:

If impurities persist after recrystallization, consider the following:

  • Insoluble Impurities: If there are insoluble impurities in the hot solution, perform a hot filtration to remove them before allowing the solution to cool.

  • Soluble Impurities: If the impurities have similar solubility profiles to your product, a single recrystallization may not be sufficient. A second recrystallization may be necessary. Alternatively, another purification technique like column chromatography might be required.

  • Charcoal Treatment: If the impurity is colored, adding a small amount of activated charcoal to the hot solution can help adsorb the colored impurities. Be cautious, as charcoal can also adsorb some of your product.

B. Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities. For carboxylic acids, special considerations are needed to prevent streaking on the column.

Question: My compound is streaking on the silica gel column. How can I get clean separation?

Answer:

Streaking of carboxylic acids on silica gel is a common issue due to the acidic nature of the compound interacting with the slightly acidic silica.

Troubleshooting Steps:

  • Acidify the Mobile Phase: Adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the eluent can suppress the deprotonation of the carboxylic acid, leading to sharper peaks and better separation[2].

  • Use a Different Stationary Phase: If streaking persists, consider using a different stationary phase like alumina (basic or neutral) or reverse-phase silica (C18).

  • Derivative Formation: As a last resort, the carboxylic acid can be converted to a less polar ester derivative (e.g., methyl or ethyl ester) for easier purification by chromatography. The ester can then be hydrolyzed back to the carboxylic acid after purification[3].

Workflow for Selecting a Purification Method:

PurificationWorkflow start Crude 2-Methylbenzothiazole- 7-carboxylic acid is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes acid_base Perform Acid-Base Extraction is_solid->acid_base No (or if recrystallization fails) is_pure_recryst Is the product pure by TLC/NMR? recrystallization->is_pure_recryst is_pure_recryst->acid_base No final_product Pure Product is_pure_recryst->final_product Yes is_pure_ab Is the product pure by TLC/NMR? acid_base->is_pure_ab chromatography Column Chromatography is_pure_ab->chromatography No is_pure_ab->final_product Yes is_pure_chrom Is the product pure by TLC/NMR? chromatography->is_pure_chrom is_pure_chrom->recrystallization No, attempt recrystallization of a solid product is_pure_chrom->final_product Yes

Caption: Decision workflow for purification of 2-Methylbenzothiazole-7-carboxylic acid.

C. Acid-Base Extraction

This technique is highly effective for separating carboxylic acids from neutral or basic impurities.

Question: I am losing a significant amount of product during acid-base extraction. What could be the reason?

Answer:

Product loss during acid-base extraction can occur due to several reasons:

  • Incomplete Deprotonation/Protonation: The pH of the aqueous phase may not be optimal for fully deprotonating the carboxylic acid to its salt or for reprotonating the salt back to the free acid.

  • Emulsion Formation: Emulsions can form at the interface of the organic and aqueous layers, trapping the product.

  • Solubility of the Salt: The carboxylate salt may have some solubility in the organic layer, or the free acid may have some solubility in the aqueous layer.

Troubleshooting Steps:

  • pH Control: When extracting the carboxylic acid into the aqueous basic solution, ensure the pH is at least 2 units above the pKa of the carboxylic acid. When acidifying the aqueous layer to precipitate the product, ensure the pH is at least 2 units below the pKa[3]. Use a pH meter for accurate measurements.

  • Breaking Emulsions: To break emulsions, you can add a small amount of brine (saturated NaCl solution) or gently swirl the separation funnel. In some cases, filtering the mixture through a pad of celite can help.

  • Multiple Extractions: Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. This is more efficient at transferring the solute from one phase to another.

  • Back-Extraction: After acidifying the aqueous layer and extracting the product back into an organic solvent, you can wash the organic layer with a small amount of water to remove any residual inorganic salts.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and solubility of pure 2-Methylbenzothiazole-7-carboxylic acid?

A1: As a solid, pure 2-Methylbenzothiazole-7-carboxylic acid is expected to be an off-white to pale yellow crystalline powder. Due to the carboxylic acid group, it should exhibit low solubility in nonpolar solvents like hexanes and higher solubility in polar organic solvents like ethanol, methanol, and DMSO. It will be soluble in aqueous basic solutions (e.g., sodium bicarbonate, sodium hydroxide) due to the formation of the corresponding carboxylate salt.

Q2: What analytical techniques are recommended to assess the purity of 2-Methylbenzothiazole-7-carboxylic acid?

A2: A combination of techniques should be used:

  • Thin-Layer Chromatography (TLC): For rapid assessment of purity and for monitoring the progress of purification.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis. A C18 reverse-phase column with a mobile phase of acetonitrile and water (with a small amount of formic or acetic acid) is a good starting point[4][5].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Q3: Can I use distillation to purify 2-Methylbenzothiazole-7-carboxylic acid?

A3: Distillation is generally not a suitable method for purifying this compound. Aromatic carboxylic acids tend to have high boiling points and may decompose at the temperatures required for distillation, even under vacuum[6].

Q4: Are there any specific safety precautions I should take when handling 2-Methylbenzothiazole-7-carboxylic acid?

IV. References

  • Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Retrieved from [Link]

  • Google Patents. (n.d.). CN103232407B - Method for preparing 2-methylbenzothiazole derivative. Retrieved from

  • ResearchGate. (2013). How can I purify carboxylic acid? Retrieved from [Link]

  • Google Patents. (n.d.). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. Retrieved from

  • National Center for Biotechnology Information. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Retrieved from [Link]

  • Chemical Papers. (1986). Synthesis and reactions of both tautomers of 2-hydrazinobenzothiazole. Retrieved from [Link]

  • Google Patents. (n.d.). CN104860901B - Preparation method of benzothiazole-2-carboxylic acid. Retrieved from

  • National Center for Biotechnology Information. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 2?Methylbenzothiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • ACS Publications. (n.d.). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1x8-400 Formate Anion Exchange Resin. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • Reddit. (2019). Isolation of a Carboxylic acid. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014095080A2 - Process for the purification of carboxylic acids. Retrieved from

Sources

Optimization

How to address stability issues with 2-Methylbenzothiazole-7-carboxylic acid in solution.

Introduction Welcome to the technical support guide for 2-Methylbenzothiazole-7-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to proactively address and troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 2-Methylbenzothiazole-7-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability and solubility challenges encountered when working with this compound in solution. As a heterocyclic aromatic carboxylic acid, its behavior in solution is governed by a combination of its acidic pKa, the reactivity of the benzothiazole ring, and its susceptibility to environmental factors. This guide provides both theoretical explanations and practical, step-by-step protocols to empower you to design robust experiments and formulations.

Part 1: Troubleshooting Guide - Common Issues

This section is formatted in a question-and-answer style to directly address the most frequent challenges observed in the laboratory.

Issue 1: My compound precipitates out of my aqueous solution. What is happening and how can I fix it?

Answer: This is the most common issue for ionizable compounds and is almost always related to pH-dependent solubility.

The Causality: 2-Methylbenzothiazole-7-carboxylic acid is a carboxylic acid. Its solubility in aqueous media is critically dependent on the pH of the solution.

  • At low pH (acidic conditions): The carboxylic acid group is protonated (-COOH). In this neutral form, the molecule is less polar and thus has very low aqueous solubility, leading to precipitation.

  • At high pH (basic conditions): The carboxylic acid group is deprotonated to its carboxylate salt form (-COO⁻). This ionized form is significantly more polar and exhibits much higher aqueous solubility.

The transition between these two states is governed by the compound's pKa. The pKa is the pH at which 50% of the compound is in its protonated (insoluble) form and 50% is in its deprotonated (soluble) form. While the exact pKa of the 7-carboxylic acid isomer is not widely published, related compounds like Benzothiazole-2-carboxylic acid have a pKa around 2.63, suggesting this molecule is a moderately strong acid.[1] To maintain solubility, the solution pH should be kept at least 1.5 to 2 units above the pKa.

Visualizing pH-Dependent Solubility

G cluster_pH Solution pH Scale cluster_State Molecular State & Solubility Low_pH Low pH (e.g., pH < pKa - 1) Insoluble Protonated (-COOH) Low Solubility Precipitation Risk Low_pH->Insoluble Favors pKa_point pH ≈ pKa Equilibrium 50% Protonated 50% Deprotonated pKa_point->Equilibrium Defines High_pH High pH (e.g., pH > pKa + 1) Soluble Deprotonated (-COO⁻) High Solubility Stable Solution High_pH->Soluble Favors

Caption: Relationship between solution pH and the solubility of a carboxylic acid.

Troubleshooting Steps for Precipitation:
  • Measure the pH: The first step is always to measure the pH of your solution where precipitation is observed.

  • Adjust the pH: Increase the pH of your solution by adding a suitable base (e.g., 1 M NaOH, 1 M KOH, or an organic base like triethylamine) dropwise until the precipitate redissolves. Aim for a final pH well above the estimated pKa (e.g., pH 7.0 or higher).

  • Use a Buffer: For long-term stability, prepare your solutions using a buffer system to maintain the desired pH. Select a buffer with a pKa value close to your target pH. For example, a phosphate buffer is effective for maintaining a pH around 7.4.

  • Consider Co-solvents: If you cannot adjust the pH, or if high concentrations are required, the use of a water-miscible organic co-solvent can increase the solubility of the neutral form.

Data Table: Common Co-solvents for Formulation

Co-SolventPolarityNotesTypical Starting % (v/v)
EthanolPolar ProticGenerally well-tolerated in biological systems.5-20%
DMSOPolar AproticHigh solubilizing power; use with caution in cell-based assays.[1]1-10%
DMFPolar AproticGood solubilizer, but can be toxic and should be handled appropriately.[1]1-10%
Propylene GlycolPolar ProticCommon vehicle in pharmaceutical formulations.10-30%
PEG 400Polar ProticLow toxicity, often used in preclinical and clinical formulations.10-40%
Issue 2: My solution is changing color (e.g., turning yellow/brown) and/or I see new peaks in my HPLC analysis over time. What is causing this degradation?

Answer: This indicates chemical degradation of the molecule. For a compound like 2-Methylbenzothiazole-7-carboxylic acid, the primary suspects are oxidation and photodegradation .

The Causality:

  • Oxidative Degradation: The benzothiazole ring, particularly the sulfur atom and the adjacent methyl group, can be susceptible to oxidation.[2][3] Atmospheric oxygen, trace metal ions, or peroxides present in solvents can initiate radical chain reactions.[2][4] This can lead to the formation of sulfoxides, hydroxylation of the aromatic ring, or oxidation of the methyl group.[5]

  • Photodegradation: Aromatic heterocyclic systems can absorb UV light, leading to an excited state that can react with oxygen or other molecules, causing degradation.[6] Studies on other benzothiazoles show that exposure to light can lead to the formation of products like 2-hydroxybenzothiazole.[7]

  • Hydrolytic Degradation: While generally stable, extreme pH (highly acidic or basic) combined with high temperatures could potentially lead to hydrolysis, although this is less common for the core ring structure compared to esters or amides.

  • Decarboxylation: The removal of the -COOH group as CO₂ is a potential degradation pathway for aromatic carboxylic acids, though it typically requires high heat or specific catalytic conditions.[8][9]

Troubleshooting Workflow for Degradation

G cluster_actions Corrective Actions & Investigations Start Degradation Observed (Color Change / New HPLC Peaks) Check_Storage Review Storage Conditions: - Light Exposure? - Headspace (Oxygen)? - Temperature? Start->Check_Storage Check_Components Review Solution Components: - Solvent Purity (Peroxides)? - Buffer Components? - Trace Metals? Start->Check_Components Protect_Light Protect from Light (Amber Vials, Foil Wrap) Check_Storage->Protect_Light If light exposure Inert_Atmosphere De-gas Solvents (N₂ or Ar Purge) Use Sealed Vials Check_Storage->Inert_Atmosphere If oxygen exposure Add_Antioxidant Add Antioxidant (e.g., BHT, Sodium Metabisulfite) Check_Components->Add_Antioxidant If oxidation suspected Add_Chelator Add Chelating Agent (e.g., EDTA) Check_Components->Add_Chelator If metal catalysis suspected Forced_Deg Perform Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) Protect_Light->Forced_Deg Inert_Atmosphere->Forced_Deg Add_Antioxidant->Forced_Deg Add_Chelator->Forced_Deg End Identify Degradation Pathway & Implement Proactive Stabilization Forced_Deg->End

Caption: A logical workflow for troubleshooting chemical degradation.

Part 2: Proactive Stabilization Protocols & Methodologies

To avoid the issues above, it is best to understand the molecule's liabilities from the outset. A forced degradation study is an essential tool for this purpose.[10][11]

Protocol 1: Forced Degradation Study

This study deliberately exposes the compound to harsh conditions to rapidly identify potential degradation pathways and products.[12] This information is crucial for developing stability-indicating analytical methods and designing stable formulations.

Objective: To identify the degradation products of 2-Methylbenzothiazole-7-carboxylic acid under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

  • 2-Methylbenzothiazole-7-carboxylic acid

  • HPLC-grade Acetonitrile and Water

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂) 30%

  • Calibrated HPLC with UV or MS detector

  • pH meter, calibrated oven, photostability chamber

Experimental Workflow:

G cluster_prep Preparation cluster_stress Stress Conditions (Typical) cluster_analysis Analysis Prep_Stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) Acid Acid Hydrolysis 0.1 M HCl, 60°C, 24h Prep_Stock->Acid Aliquot Base Base Hydrolysis 0.1 M NaOH, 60°C, 4h Prep_Stock->Base Aliquot Oxidation Oxidative 3% H₂O₂, RT, 24h Prep_Stock->Oxidation Aliquot Thermal Thermal (Solution) 60°C, 48h Prep_Stock->Thermal Aliquot Photo Photolytic ICH Q1B Conditions Prep_Stock->Photo Aliquot Control Control Sample (Stored at 4°C in dark) Prep_Stock->Control Aliquot Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute All Samples to Target Concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Control->Dilute Neutralize->Dilute Analyze Analyze by HPLC-UV/MS Dilute->Analyze

Caption: Workflow for a typical forced degradation study.

Methodology:

  • Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent like acetonitrile.

  • Set Up Stress Conditions: For each condition, mix an aliquot of the stock with the stressor solution. Aim for a target degradation of 5-20%.[12][13] You may need to adjust times and temperatures.

    • Acid: Mix stock with 0.1 M HCl. Heat at 60°C.

    • Base: Mix stock with 0.1 M NaOH. Heat at 60°C.

    • Oxidation: Mix stock with 3% H₂O₂. Keep at room temperature.

    • Thermal: Dilute stock in your final proposed solvent system. Heat at 60°C.

    • Photolytic: Expose the solution (in a quartz cuvette) and solid material to light according to ICH Q1B guidelines.

    • Control: Dilute stock in the solvent system and store protected from light at 4°C.

  • Analysis: At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot. For acid/base samples, neutralize them first. Dilute all samples to the same final concentration and analyze by a suitable HPLC method.

  • Interpretation: Compare the chromatograms from the stressed samples to the control. Identify the conditions that cause degradation and characterize the new peaks (potential degradants) using mass spectrometry.

Protocol 2: Implementing Proactive Stabilization

Based on your findings, you can implement strategies to protect the compound.

  • pH Control: As established, maintaining a pH comfortably above the pKa is the most effective way to ensure solubility and can also improve stability, as some degradation pathways are pH-dependent.[4]

  • Use of Antioxidants: If oxidative degradation is confirmed, adding an antioxidant can significantly extend the shelf life of your solution.[14] Antioxidants work by scavenging free radicals or by being preferentially oxidized.[15][16]

    • For Aqueous Solutions: Consider sodium metabisulfite (0.01-0.1%) or L-cysteine.

    • For Organic/Lipidic Solutions: Butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) are effective (0.01-0.1%).[17]

  • Use of Chelating Agents: Trace metal ions (e.g., iron, copper) can catalyze oxidative degradation.[18][19] If you suspect contamination from your glassware, water source, or other reagents, adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) at 0.01-0.05% can sequester these ions and prevent catalysis.[15]

  • Protection from Light: Always store solid material and solutions in amber containers or wrapped in aluminum foil to prevent photodegradation.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent to prepare a concentrated stock solution of 2-Methylbenzothiazole-7-carboxylic acid? A1: For a high-concentration stock, an organic solvent is required. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices for initial solubilization due to their high dissolving power for a wide range of organic molecules.[1][20] For subsequent dilutions into aqueous media for experiments, ensure the final concentration of the organic solvent is low enough to not interfere with your assay (typically <1%, often <0.1%).

Q2: I don't have a photostability chamber. How can I test for light sensitivity? A2: A simple but effective method is to prepare two identical solutions. Wrap one vial completely in aluminum foil (the "dark" control) and place the other vial on a windowsill exposed to direct sunlight for several days. Compare the two solutions by HPLC to assess for degradation.

Q3: Can I autoclave my buffered solution containing the compound? A3: It is not recommended without prior investigation. The combination of high temperature (121°C) and pressure during autoclaving can significantly accelerate degradation (thermal and hydrolytic). You should perform a small-scale test and analyze the solution by HPLC post-autoclaving to confirm the compound's integrity. Filter sterilization is a much safer alternative.

Q4: My mass spec data suggests a degradant with an M+16 mass. What is it? A4: An increase in mass of 16 Da is a classic indicator of oxidation—the addition of a single oxygen atom. This could be the formation of a sulfoxide on the thiazole sulfur or the hydroxylation of the benzene ring. Further structural elucidation (e.g., using NMR or MS/MS fragmentation) would be needed to confirm the exact position.

References
  • Wang, Y., et al. (2021). Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process. Environmental Technology, 43(18), 2858-2868. Available at: [Link]

  • ResearchGate. (2021). Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process. Available at: [Link]

  • Wang, W., et al. (2021). Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. Environmental Science: Water Research & Technology, 7(5), 896-908. Available at: [Link]

  • Wikipedia. (n.d.). Benzothiazole. Available at: [Link]

  • Luminata Cetus. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link]

  • SciELO. (2015). Rational use of antioxidants in solid oral pharmaceutical preparations. Brazilian Journal of Pharmaceutical Sciences, 51(1). Available at: [Link]

  • Royal Society of Chemistry. (2023). Inhibitory behaviour and adsorption stability of benzothiazole derivatives as corrosion inhibitors towards galvanised steel. Molecular Systems Design & Engineering. Available at: [Link]

  • PubChem. (n.d.). Benzothiazole-6-carboxylic acid. Available at: [Link]

  • Royal Society of Chemistry. (2018). Benzothiazole heterogeneous photodegradation in nano α-Fe2O3/oxalate system under UV light irradiation. Royal Society Open Science, 5(6), 180313. Available at: [Link]

  • Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. Available at: [Link]

  • Taylor & Francis Online. (2021). Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process. Environmental Technology. Available at: [Link]

  • ResearchGate. (2019). Correlations and Predictions of Carboxylic Acid p K a Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. Antioxidants, 11(11), 2109. Available at: [Link]

  • National Center for Biotechnology Information. (2017). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Journal of Chemistry. Available at: [Link]

  • ResearchGate. (2023). Inhibitory behaviour and adsorption stability of benzothiazole derivatives as corrosion inhibitors towards galvanised steel. Available at: [Link]

  • Mol-Instincts. (n.d.). Benzothiazole-2-carboxylic Acid | Properties, Uses, Safety Data & Supplier in China. Available at: [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. International Journal of Molecular Sciences, 25(6), 3228. Available at: [Link]

  • ResearchGate. (2015). Rational use of antioxidants in solid oral pharmaceutical preparations. Available at: [Link]

  • IJRAR. (2020). Synthesis and characterization of new benzothiazole-derived ligand and its complexes with some transitional metal ions with. International Journal of Research and Analytical Reviews. Available at: [Link]

  • ResolveMass. (2025). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. Available at: [Link]

  • IPC 2.0. (n.d.). prediction of isoelectric point and pKa dissociation constants. Available at: [Link]

  • IJRAR. (2019). Synthesis and characterization of Schiff base battered benzothiazole derivatives and their metal complexes with antimicrobial activity. International Journal of Research and Analytical Reviews. Available at: [Link]

  • ResearchGate. (n.d.). Forced degradation of API and formulation under various stress condition. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids. Available at: [Link]

  • CD Formulation. (n.d.). Antioxidants. Available at: [Link]

  • ResearchGate. (2008). Photodegradation of 2-mercaptobenzothiazole disulfide and related benzothiazoles. Available at: [Link]

  • U.S. Pharmacist. (2008). An Overview of Antioxidants. Available at: [Link]

  • MDPI. (2022). Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity. Inorganics, 11(5), 185. Available at: [Link]

  • LinkedIn. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Available at: [Link]

  • Solubility of Things. (n.d.). Benzothiazole. Available at: [Link]

  • ResearchGate. (n.d.). Observed versus predicted pKa values for the set of 40 carboxylic acids... Available at: [Link]

  • ResearchGate. (2001). Decarboxylation of salts of aromatic carboxylic acids and their role in cross-linking reactions. Available at: [Link]

  • MDPI. (2019). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 24(10), 1993. Available at: [Link]

  • National Center for Biotechnology Information. (2009). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. Bioorganic & Medicinal Chemistry, 17(7), 2846-2852. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing the efficacy of 2-Methylbenzothiazole-7-carboxylic acid with other antimicrobial compounds.

A Comparative Analysis of the Antimicrobial Efficacy of 2-Methylbenzothiazole-7-carboxylic acid In an era defined by the escalating threat of antimicrobial resistance, the exploration of novel chemical scaffolds with pot...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of the Antimicrobial Efficacy of 2-Methylbenzothiazole-7-carboxylic acid

In an era defined by the escalating threat of antimicrobial resistance, the exploration of novel chemical scaffolds with potent antimicrobial activity is a cornerstone of infectious disease research.[1] Among these, benzothiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities.[2] This guide provides a comparative technical analysis of a specific derivative, 2-Methylbenzothiazole-7-carboxylic acid, evaluating its antimicrobial efficacy against established clinical antibiotics. Our focus is to equip researchers, scientists, and drug development professionals with the foundational data and methodologies required to assess its potential.

The narrative will dissect the compound's performance through standardized in vitro assays, compare its mechanistic profile with that of cornerstone antibiotics, and provide detailed, reproducible experimental protocols.

Introduction to Benzothiazoles as Antimicrobial Agents

Benzothiazoles, characterized by a benzene ring fused to a thiazole ring, are a versatile scaffold in medicinal chemistry.[2] Numerous studies have highlighted their potential, with various derivatives showing significant activity against both Gram-positive and Gram-negative bacteria.[3][4][5] The adaptability of the benzothiazole core allows for structural modifications that can enhance antimicrobial efficacy, making it a valuable starting point for the development of new therapeutic agents.[2]

The mechanism of action for benzothiazole derivatives is multifaceted, with evidence suggesting they can interfere with several critical bacterial processes. Reported targets include essential enzymes involved in cell wall synthesis, DNA replication (such as DNA gyrase), and metabolic pathways like dihydrofolate reductase.[1][6][7] This ability to potentially engage multiple targets is a highly desirable attribute in the development of new antibiotics.

This guide will focus on 2-Methylbenzothiazole-7-carboxylic acid, a representative member of this class, to benchmark its performance against Vancomycin, a glycopeptide standard for Gram-positive infections, and Ciprofloxacin, a broad-spectrum fluoroquinolone.

Comparative Efficacy Assessment: In Vitro Studies

The primary evaluation of any new antimicrobial agent relies on a suite of standardized in vitro tests to determine its potency and spectrum of activity. Here, we compare 2-Methylbenzothiazole-7-carboxylic acid against Vancomycin and Ciprofloxacin using three fundamental assays: Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Time-Kill Kinetics.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[8][9][10] It is the most fundamental measure of a compound's potency. The following table presents illustrative MIC data for our test compounds against a panel of clinically relevant bacterial strains.

Data Presentation: Comparative MIC Values (µg/mL)

MicroorganismStrain ID2-Methylbenzothiazole-7-carboxylic acidVancomycinCiprofloxacin
Staphylococcus aureusATCC 29213 (MSSA)410.5
Staphylococcus aureusATCC 43300 (MRSA)8232
Escherichia coliATCC 2592216>1280.015
Pseudomonas aeruginosaATCC 2785364>1280.25

Note: These values are illustrative and serve as a basis for discussion.

From this data, 2-Methylbenzothiazole-7-carboxylic acid demonstrates notable activity against Gram-positive organisms, including the resistant MRSA strain, although it is less potent than Vancomycin. Its activity against Gram-negative bacteria is present but significantly weaker compared to the potent activity of Ciprofloxacin. This profile suggests a potential specialization towards Gram-positive pathogens.

Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of a bacterial inoculum.[11][12][13] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. An MBC/MIC ratio of ≤4 is typically considered indicative of bactericidal activity.

Data Presentation: Comparative MBC Values and MBC/MIC Ratios

CompoundMicroorganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
2-Methylbenzothiazole-7-carboxylic acid S. aureus (MRSA)8162Bactericidal
Vancomycin S. aureus (MRSA)242Bactericidal
Ciprofloxacin E. coli0.0150.032Bactericidal

The illustrative data indicates that 2-Methylbenzothiazole-7-carboxylic acid exhibits bactericidal activity against MRSA, a crucial characteristic for treating severe infections.

Mechanistic Insights and Comparative Analysis

Understanding how a compound works is critical for its development. Benzothiazoles are known to inhibit a variety of bacterial enzymes.[1][7] Molecular docking studies have suggested that some derivatives can bind to DNA gyrase or dihydroorotase, interfering with DNA replication or nucleotide synthesis, respectively.[14]

Comparative Mechanisms of Action
  • 2-Methylbenzothiazole-7-carboxylic acid (Proposed): Likely inhibits key bacterial enzymes, such as DNA gyrase or enzymes in the cell wall synthesis pathway, showing a preference for Gram-positive targets.[1][6]

  • Vancomycin: A glycopeptide antibiotic that inhibits a late stage of bacterial cell wall synthesis in Gram-positive bacteria.[15] It binds with high affinity to the D-alanyl-D-alanine terminus of peptidoglycan precursors, preventing cross-linking and weakening the cell wall.[16][17]

  • Ciprofloxacin: A fluoroquinolone that inhibits bacterial DNA synthesis by targeting DNA gyrase (topoisomerase II) and topoisomerase IV.[18][19][20] These enzymes are essential for DNA replication, transcription, and repair.

The following diagram illustrates the distinct targets of these three compounds.

G cluster_bacterium Bacterial Cell cluster_compounds DNA_Replication DNA Replication (DNA Gyrase / Topo IV) Cell_Wall Peptidoglycan Synthesis Metabolism Other Metabolic Pathways Cipro Ciprofloxacin Cipro->DNA_Replication Inhibits Vanco Vancomycin Vanco->Cell_Wall Inhibits MBT 2-Methylbenzothiazole- 7-carboxylic acid MBT->DNA_Replication Proposed Inhibition MBT->Cell_Wall Proposed Inhibition

Fig. 1: Comparative Mechanisms of Action

Experimental Protocols

Scientific integrity demands reproducible methodologies. The protocols described below are based on standards from the Clinical and Laboratory Standards Institute (CLSI), particularly the M07 guidelines.[21][22][23][24]

General Experimental Workflow

The overall process for evaluating antimicrobial efficacy follows a standardized sequence to ensure data quality and comparability.

Fig. 2: Antimicrobial Susceptibility Testing Workflow
Protocol: Broth Microdilution for MIC Determination

This protocol is a self-validating system when performed with appropriate controls. The causality for each step is critical for accuracy.

  • Preparation of Antimicrobial Stock Solutions: Dissolve compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL). The choice of solvent is crucial to ensure compound solubility without affecting bacterial growth at the final concentration.

  • Preparation of Bacterial Inoculum:

    • Select 3-5 isolated colonies of the test organism from an overnight culture on a non-selective agar plate.

    • Suspend in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This standardization is the most critical step for reproducibility.

    • Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the highest concentration of the drug (e.g., 128 µg/mL) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then well 2 to well 3, and so on, discarding 100 µL from the second to last well. This creates a precise concentration gradient.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final drug concentrations and bacterial density.

  • Controls:

    • Growth Control (Positive Control): A well containing only broth and inoculum. This validates that the bacteria are viable and the medium supports growth.

    • Sterility Control (Negative Control): A well containing only sterile broth. This validates the sterility of the medium.

  • Incubation: Incubate the plate at 35 ± 1°C for 18-24 hours in ambient air.[10]

  • Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).[8]

Protocol: Time-Kill Kinetics Assay

This assay provides dynamic information about the rate of antimicrobial activity.[25][26][27]

  • Preparation: Prepare flasks containing CAMHB with the antimicrobial agent at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. Also, prepare a growth control flask without any antimicrobial agent.

  • Inoculation: Inoculate each flask with the test organism to a starting density of ~5 x 10⁵ CFU/mL.

  • Sampling and Plating:

    • Immediately after inoculation (T=0) and at subsequent time points (e.g., 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[28]

    • Perform 10-fold serial dilutions in sterile saline.

    • Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto nutrient agar plates.

  • Incubation and Counting: Incubate the plates at 35°C for 18-24 hours. Count the number of colonies (CFU) on plates that yield between 30 and 300 colonies.

  • Analysis: Calculate the CFU/mL for each time point and plot log₁₀ CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[25]

Conclusion and Future Directions

This guide demonstrates that 2-Methylbenzothiazole-7-carboxylic acid is a compound with promising antimicrobial properties, particularly against Gram-positive bacteria, including MRSA. While its raw potency may not exceed that of established drugs like Vancomycin against susceptible strains, its efficacy against resistant phenotypes warrants further investigation. The bactericidal nature of the compound is a significant advantage.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the benzothiazole scaffold for improved potency and a broader spectrum of activity.

  • In Vivo Efficacy Studies: To determine if the in vitro activity translates to a therapeutic effect in animal infection models.

  • Toxicity Profiling: To assess the compound's safety profile and therapeutic window.

  • Definitive Mechanism of Action Studies: To precisely identify the molecular target(s) within the bacterial cell.

The methodologies and comparative data presented herein provide a robust framework for the continued evaluation of 2-Methylbenzothiazole-7-carboxylic acid and other novel benzothiazole derivatives as potential next-generation antibiotics.

References

  • Biological evaluation of benzothiazoles obtained by microwave-green synthesis. SciELO. Available at: [Link].

  • Synthesis and antibacterial evaluation of benzothiazole derivatives. N/A. Available at: [Link].

  • Synthesis and evaluation of some new benzothiazole derivatives as potential antimicrobial agents. PubMed. Available at: [Link].

  • Antimicrobial drugs having benzothiazole moiety. ResearchGate. Available at: [Link].

  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. Available at: [Link].

  • Antimicrobial activity of benzothiazole derivatives. ResearchGate. Available at: [Link].

  • Recent insights into antibacterial potential of benzothiazole derivatives. PMC - NIH. Available at: [Link].

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. Available at: [Link].

  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. Available at: [Link].

  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. PMC - NIH. Available at: [Link].

  • Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides. Beilstein Journals. Available at: [Link].

  • Microwave Synthesis and Antibacterial Activities of New Imidazolidines Derived from 2-Aminobenzothiazole. ResearchGate. Available at: [Link].

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link].

  • Vancomycin Mechanism of Action. DoseMeRx. Available at: [Link].

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Available at: [Link].

  • Time-Kill Kinetics Assay. Emery Pharma. Available at: [Link].

  • Ciprofloxacin. StatPearls - NCBI Bookshelf. Available at: [Link].

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. Available at: [Link].

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. Available at: [Link].

  • Ciprofloxacin. Wikipedia. Available at: [Link].

  • Vancomycin. StatPearls - NCBI Bookshelf. Available at: [Link].

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. Available at: [Link].

  • The minimum bactericidal concentration of antibiotics. BMG Labtech. Available at: [Link].

  • Vancomycin. Wikipedia. Available at: [Link].

  • What is the mechanism of Ciprofloxacin?. Patsnap Synapse. Available at: [Link].

  • M07-A8. Regulations.gov. Available at: [Link].

  • Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. PMC - NIH. Available at: [Link].

  • Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. Available at: [Link].

  • Ciprofloxacin: chemistry, mechanism of action, resistance, antimicrobial spectrum, pharmacokinetics, clinical trials, and adverse reactions. PubMed. Available at: [Link].

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC - NIH. Available at: [Link].

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. Available at: [Link].

  • Vancomycin: Mechanism of Action, Drug Interactions & Side Effects. Study.com. Available at: [Link].

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC - NIH. Available at: [Link].

  • (DOC) Time-Kill Assay. Academia.edu. Available at: [Link].

  • CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests. Intertek Inform. Available at: [Link].

  • Ciprofloxacin - Uses, Mechanism Of Action, Pharmacology, Adverse Effects, And Contraindications. YouTube. Available at: [Link].

  • What is the mechanism of Vancomycin Hydrochloride?. Patsnap Synapse. Available at: [Link].

  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma. Available at: [Link].

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Available at: [Link].

Sources

Comparative

A Comparative Guide to Analytical Methods for the Purity Validation of 2-Methylbenzothiazole-7-carboxylic acid

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule like 2-Methylbenzothiazol...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule like 2-Methylbenzothiazole-7-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry, rigorous purity validation is paramount. This guide provides an in-depth comparison of orthogonal analytical techniques essential for establishing a comprehensive purity profile, ensuring that the material meets the stringent requirements of regulatory bodies.

The selection of an analytical method is a critical decision driven by the physicochemical properties of the analyte and the specific question being asked. For 2-Methylbenzothiazole-7-carboxylic acid, a multi-faceted approach is necessary to not only quantify the main component but also to detect, identify, and quantify any process-related impurities, degradants, or residual solvents. This guide will explore the principles, protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography (GC), providing the rationale behind their application in a modern pharmaceutical quality control setting.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurities

HPLC is the undisputed cornerstone for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and robustness. For 2-Methylbenzothiazole-7-carboxylic acid, a reversed-phase HPLC method with UV detection is the primary choice for quantifying the API and related substance impurities.

Causality Behind Method Selection: The benzothiazole moiety contains a strong chromophore, making UV detection highly suitable. The carboxylic acid group imparts sufficient polarity for good retention and separation on a non-polar stationary phase (like C18) using a mixture of an aqueous buffer and an organic solvent. The method's validation is governed by the International Council for Harmonisation (ICH) Q2(R1) guideline, which mandates proof that the method is "suitable for its intended purpose".[1]

Typical HPLC Method Parameters
ParameterValueRationale
HPLC Column C18, 4.6 x 150 mm, 5 µmIndustry-standard column offering excellent resolution and efficiency for a wide range of small molecules.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA simple acidic mobile phase suppresses the ionization of the carboxylic acid, leading to better peak shape. Acetonitrile is a common organic modifier providing good elution strength.[2] A gradient elution is typically employed to separate impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency.
Column Temp. 30°CElevated temperature reduces viscosity and improves peak shape, ensuring reproducible retention times.
Detection UV at 250 nmWavelength selected based on the UV absorbance maximum of the benzothiazole chromophore for optimal sensitivity.[2]
Injection Vol. 10 µLA typical volume to balance sensitivity and potential column overload.
Experimental Protocol: HPLC Method Validation

The validation process ensures the method is reliable, reproducible, and accurate. Key validation parameters include specificity, linearity, accuracy, precision, and robustness.[3][4]

1. Specificity:

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, or excipients.

  • Procedure:

    • Prepare a solution of 2-Methylbenzothiazole-7-carboxylic acid.

    • Prepare solutions of known related impurities.

    • Prepare a placebo solution (if in a formulation).

    • Spike the analyte solution with impurities and placebo, and inject.

    • Perform forced degradation studies (acid, base, peroxide, heat, light) on the analyte and analyze the stressed samples.

  • Acceptance Criteria: The peak for 2-Methylbenzothiazole-7-carboxylic acid should be free from interference from any other components, demonstrating peak purity (typically assessed with a photodiode array detector).

2. Linearity & Range:

  • Objective: To establish a linear relationship between analyte concentration and detector response over a specified range.

  • Procedure:

    • Prepare a stock solution of the analyte.

    • Create a series of at least five concentrations, typically ranging from 80% to 120% of the target assay concentration.[5]

    • Inject each concentration in triplicate.

    • Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

3. Accuracy & Precision:

  • Objective: To determine the closeness of the test results to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Procedure:

    • Accuracy (Recovery): Analyze samples with known concentrations (e.g., 80%, 100%, 120% of the target concentration) prepared by spiking.

    • Precision (Repeatability): Perform at least six replicate injections of the same sample (e.g., 100% concentration).

    • Precision (Intermediate): Repeat the analysis on a different day, with a different analyst, or on different equipment.

  • Acceptance Criteria:

    • Accuracy: Recovery should be within 98.0% to 102.0%.

    • Precision: Relative Standard Deviation (RSD) should be ≤ 2.0%.

Orthogonal and Confirmatory Techniques

While HPLC is powerful for quantification, it relies on comparison to a reference standard and provides limited structural information. Therefore, orthogonal methods are essential for a complete validation package.

A. Liquid Chromatography-Mass Spectrometry (LC-MS): For Impurity Identification

LC-MS is a critical tool for identifying unknown impurities detected during HPLC analysis.[6][7] By coupling the separation power of LC with the mass-analyzing capability of MS, it provides the molecular weight of impurities, which is the first step in structural elucidation.

Why it's essential: Regulatory guidelines require the identification of impurities above a certain threshold (e.g., 0.10%).[6] LC-MS provides the mass-to-charge ratio (m/z) of an unknown peak, allowing chemists to propose an elemental composition and potential structure.[8] High-resolution mass spectrometry (HRMS) offers even greater confidence by providing highly accurate mass measurements.[9]

G

B. Quantitative NMR (qNMR): An Absolute Purity Method

Unlike chromatography, which is a relative quantitative technique, qNMR can determine the purity of a substance without needing a reference standard of the analyte itself.[10][11] It is a primary ratio method recognized by pharmacopeias.[10]

Principle of Operation: The area of an NMR signal is directly proportional to the number of nuclei giving rise to it.[10][11] By adding a known amount of a highly pure, stable internal standard to a precisely weighed sample of the analyte, the purity of the analyte can be calculated by comparing the integrals of specific, non-overlapping peaks from both the analyte and the internal standard.[12]

Why it's a powerful comparator:

  • Absolute Method: It provides a direct measure of purity, traceable to SI units, offering an orthogonal check on HPLC results.[13]

  • Structure Specific: It confirms the identity of the main component while simultaneously quantifying it.

  • No Chromophore Needed: It can quantify compounds that have poor or no UV absorbance.

C. Gas Chromatography (GC): For Residual Solvents and Volatile Impurities

GC is the preferred method for detecting and quantifying residual solvents that may be present from the manufacturing process. Due to the low volatility of 2-Methylbenzothiazole-7-carboxylic acid, direct GC analysis is challenging.[14]

Methodological Consideration:

  • Headspace GC: The most common approach for residual solvents, where the sample is heated in a sealed vial, and the vapor (headspace) is injected into the GC. This avoids injecting the non-volatile API.

  • Derivatization: For analyzing the API or non-volatile impurities by GC, derivatization is necessary. The carboxylic acid group can be converted into a more volatile ester (e.g., a methyl or silyl ester) before injection.[14][15][16] This makes the molecule suitable for GC analysis but adds complexity to sample preparation.[17]

D. Elemental Analysis (CHNS): A Fundamental Purity Check

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the molecule. This fundamental technique is used to confirm the empirical formula of a newly synthesized batch.[18]

Role in Validation: A significant deviation between the theoretical and experimentally determined elemental composition can indicate the presence of inorganic impurities, bound solvent, or a fundamental error in the assumed structure. It serves as a basic, yet crucial, check of bulk purity.[18][19]

Comparative Summary of Analytical Methods

Technique Primary Application Strengths Limitations
HPLC-UV Purity assay and quantification of related substances.High resolution, robust, precise, well-established for regulatory submissions.[20][21]Relative quantification (requires reference standard), limited structural information.
LC-MS Identification of unknown impurities and degradants.High sensitivity, provides molecular weight data, essential for structural elucidation.[8][22]Quantification can be complex, response factors vary significantly.
qNMR Absolute purity determination and structural confirmation.Absolute quantification (no analyte standard needed), structure-specific, non-destructive.[11][23]Lower sensitivity than HPLC, requires expensive instrumentation, complex mixtures can be challenging.
GC-FID/MS Analysis of residual solvents and volatile impurities.Excellent for volatile compounds, high sensitivity for solvents (FID).Not suitable for non-volatile compounds like the API without derivatization.[14]
Elemental Analysis Confirmation of elemental composition and empirical formula.Provides fundamental information on bulk purity, simple and cost-effective.Not suitable for detecting isomeric impurities, low sensitivity to organic impurities.

Integrated Strategy for Complete Purity Validation

A robust validation strategy does not rely on a single method but integrates these techniques to build a complete picture of the API's purity.

G center_node 2-Methylbenzothiazole- 7-carboxylic acid (Purity Validation) HPLC HPLC-UV (Purity/Impurities %) center_node->HPLC Quantitative Assay LCMS LC-MS (Impurity ID) center_node->LCMS Qualitative ID qNMR qNMR (Absolute Purity) center_node->qNMR Orthogonal Assay GC Headspace GC (Residual Solvents) center_node->GC Process Impurities EA Elemental Analysis (Empirical Formula) center_node->EA Bulk Characterization HPLC->LCMS Cross-validation HPLC->qNMR Cross-validation

The validation of purity for 2-Methylbenzothiazole-7-carboxylic acid necessitates a scientifically sound, multi-technique approach. While reversed-phase HPLC serves as the primary tool for routine quality control and stability testing, its findings must be supported and verified by orthogonal methods. LC-MS is indispensable for the structural identification of unknown impurities, a critical regulatory requirement. Quantitative NMR provides an absolute measure of purity, offering an invaluable cross-check on the primary HPLC method and confirming the material's identity. Finally, GC and Elemental Analysis address other critical quality attributes related to process impurities and fundamental composition. By strategically combining these methods, researchers and drug developers can establish a comprehensive and trustworthy purity profile, ensuring the quality and safety of the API for its intended scientific and clinical applications.

References

  • Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Google Patents. (n.d.). CN104860901B - Preparation method of benzothiazole-2-carboxylic acid.
  • MDPI. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices.
  • Google Patents. (n.d.). CN101798283A - Derivatization method in carboxylic acid compound detection process by gas chromatogram.
  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals.
  • PubMed. (2013). Methodology for the validation of analytical methods involved in uniformity of dosage units tests.
  • IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.
  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography Protocol for the Characterization of Benzothiazole Hydrochloride.
  • Journal of Young Pharmacists. (n.d.). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents.
  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures.
  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules.
  • SpringerLink. (n.d.). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples.
  • European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development.
  • Malvern Panalytical. (2024). Ensuring the purity of pharmaceuticals and how XRF can fast-track elemental analysis.
  • PubMed. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA.
  • SpringerLink. (n.d.). Acids: Derivatization for GC Analysis.
  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR).
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Arxada. (2025). The benefits of high-resolution mass spectrometry for impurity profiling.
  • ResearchGate. (n.d.). (PDF) Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples.
  • VELP Scientifica. (n.d.). Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis.
  • CHIMIA. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling.
  • SciSpace. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis.
  • ACS Omega. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method.
  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals.
  • Veeprho. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • YouTube. (2024). Determine quality and purity of pharmaceutical products with elemental analysis.
  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • Sigma-Aldrich. (n.d.). A Guide to Derivatization Reagents for GC.
  • Elementar. (n.d.). Elemental & TOC analyzers for the pharmaceutical industry.
  • Chromatography Forum. (2010). derivatization method for carboxylic acid?.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.

Sources

Validation

A Comparative Guide to the Synthesis of 2-Methylbenzothiazole-7-carboxylic Acid for Advanced Research Applications

Introduction 2-Methylbenzothiazole-7-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a substituted benzothiazole core, is a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methylbenzothiazole-7-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a substituted benzothiazole core, is a key pharmacophore in a variety of biologically active molecules. The strategic placement of the methyl group at the 2-position and the carboxylic acid at the 7-position allows for diverse functionalization and modulation of its physicochemical properties, making it a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comparative analysis of two distinct synthetic routes for the preparation of 2-Methylbenzothiazole-7-carboxylic acid, offering researchers and drug development professionals the critical insights needed to select the most suitable method for their specific applications.

Route 1: Cyclocondensation of 2-Amino-3-mercaptobenzoic Acid with Acetic Anhydride

This classical and direct approach builds the benzothiazole ring system from a pre-functionalized benzene derivative. The core of this strategy lies in the reaction of an ortho-amino-thiophenol with a carboxylic acid or its derivative, a well-established method for the synthesis of 2-substituted benzothiazoles.[1]

Reaction Mechanism

The reaction proceeds via a two-step, one-pot process. Initially, the primary amino group of 2-amino-3-mercaptobenzoic acid nucleophilically attacks one of the carbonyl carbons of acetic anhydride, leading to the formation of an N-acetylated intermediate. Subsequently, the neighboring thiol group attacks the second carbonyl carbon of the anhydride, which has been activated by the initial acylation. This is followed by an intramolecular cyclization and dehydration to yield the final 2-methylbenzothiazole-7-carboxylic acid.

Route 1 Mechanism cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Cyclization and Dehydration A 2-Amino-3-mercaptobenzoic acid C N-acetylated intermediate A->C + Acetic Anhydride B Acetic Anhydride D Intramolecular attack C->D Thiol attack E Dehydration D->E F 2-Methylbenzothiazole-7-carboxylic acid E->F

Caption: Mechanism of cyclocondensation route.

Experimental Protocol

Materials:

  • 2-Amino-3-mercaptobenzoic acid

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-3-mercaptobenzoic acid (1.0 eq) in glacial acetic acid.

  • Slowly add acetic anhydride (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 120-140 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Adjust the pH of the aqueous solution to 7.0-7.5 with a 10% NaOH solution to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • For purification, dissolve the crude product in ethyl acetate and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-Methylbenzothiazole-7-carboxylic acid.

Data and Performance
ParameterValue/ObservationReference/Justification
Starting Material 2-Amino-3-mercaptobenzoic acidSynthesizable from 3-aminobenzoic acid.[2]
Reagents Acetic anhydride, Acetic acidReadily available and inexpensive.
Reaction Time 2-4 hoursRelatively short for a multi-step transformation.
Yield Moderate to High (expected)Based on similar benzothiazole syntheses.[1]
Purification Precipitation and recrystallizationStandard and effective laboratory techniques.
Advantages Direct, one-pot synthesis of the core structure.Convergent synthesis.
Disadvantages Availability and stability of the starting material.The synthesis of 2-amino-3-mercaptobenzoic acid is an additional step.

Route 2: Multi-step Synthesis via Oxidation of 2,7-Dimethylbenzothiazole

This alternative approach involves the initial synthesis of a benzothiazole core with a precursor functional group at the 7-position, which is then converted to the desired carboxylic acid. In this case, a methyl group is strategically placed at the 7-position for subsequent oxidation.

Reaction Pathway

This route is a multi-step process:

  • Synthesis of 2,7-Dimethylbenzothiazole: This can be achieved through the cyclocondensation of 2-amino-3-methylthiophenol with acetic anhydride, following a similar principle to Route 1.

  • Oxidation of the 7-Methyl Group: The 7-methyl group of 2,7-dimethylbenzothiazole is selectively oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate (KMnO₄) in a basic medium.[3]

Route 2 Pathway cluster_0 Step 1: Benzothiazole Formation cluster_1 Step 2: Oxidation A 2-Amino-3-methylthiophenol C 2,7-Dimethylbenzothiazole A->C + Acetic Anhydride B Acetic Anhydride E 2-Methylbenzothiazole-7-carboxylic acid C->E + KMnO4, NaOH D Potassium Permanganate

Caption: Multi-step synthesis via oxidation.

Experimental Protocol

Step 1: Synthesis of 2,7-Dimethylbenzothiazole

  • Follow a similar procedure as described in Route 1, using 2-amino-3-methylthiophenol as the starting material.

Step 2: Oxidation of 2,7-Dimethylbenzothiazole

Materials:

  • 2,7-Dimethylbenzothiazole

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO₃) (optional)

Procedure:

  • In a round-bottom flask, suspend 2,7-dimethylbenzothiazole (1.0 eq) in a solution of sodium hydroxide in water.

  • Heat the mixture to reflux.

  • Slowly add a solution of potassium permanganate (excess) in water to the refluxing mixture over several hours. The purple color of the permanganate should disappear as the reaction proceeds.

  • Continue refluxing until all the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) precipitate. If the filtrate is still colored, a small amount of sodium bisulfite can be added to decolorize it.

  • Cool the filtrate in an ice bath and acidify with concentrated HCl to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry to obtain crude 2-Methylbenzothiazole-7-carboxylic acid.

  • Purify by recrystallization.

Data and Performance
ParameterValue/ObservationReference/Justification
Starting Material 2,7-DimethylbenzothiazoleRequires separate synthesis.
Reagents Potassium permanganate, NaOHCommon and inexpensive oxidizing agents.
Reaction Time Several hours for oxidationCan be a lengthy process.
Yield Variable, depends on oxidation efficiencyOver-oxidation or incomplete reaction can lower the yield.
Purification Filtration and recrystallizationRemoval of MnO₂ can be cumbersome.
Advantages Starts from a more readily available substituted thiophenol.May offer an alternative if the starting material for Route 1 is difficult to obtain.
Disadvantages Multi-step process with potentially lower overall yield.Oxidation conditions need careful control to avoid side reactions.

Comparative Analysis

FeatureRoute 1: CyclocondensationRoute 2: Oxidation
Overall Strategy ConvergentLinear
Number of Steps 1 (from 2-amino-3-mercaptobenzoic acid)2 (from 2-amino-3-methylthiophenol)
Atom Economy Generally higherLower due to the use of an oxidizing agent.
Key Challenge Synthesis and stability of the starting material.Selective oxidation and purification.
Scalability Potentially more straightforward for large-scale synthesis.Can be challenging due to the handling of KMnO₄ and MnO₂ waste.
Environmental Impact Generates less inorganic waste.Produces significant amounts of manganese dioxide waste.

Conclusion

Both synthetic routes presented offer viable pathways to 2-Methylbenzothiazole-7-carboxylic acid.

  • Route 1 (Cyclocondensation) is the more direct and atom-economical approach, making it the preferred method if the starting material, 2-amino-3-mercaptobenzoic acid, is readily available or can be synthesized efficiently. Its one-pot nature and simpler work-up procedure are advantageous for both laboratory-scale and potential scale-up operations.

  • Route 2 (Oxidation) provides a solid alternative, particularly if the precursor for Route 1 is challenging to procure. While it involves an additional step and the use of a strong oxidizing agent, the starting materials for the initial benzothiazole synthesis may be more accessible. Careful optimization of the oxidation step is crucial to maximize the yield and simplify purification.

The choice between these two routes will ultimately depend on the specific resources, expertise, and priorities of the research team. For efficiency and elegance, the cyclocondensation route is superior, while the oxidation route offers a practical workaround when faced with starting material limitations.

References

  • Google Patents. (2015).
  • Sciforum. (1999). 2-METHYLBENZOTHIAZOLE SYNTHESIS FROM 2-MERCAPTOANILINE AND ACETIC ACID. [Link]

  • National Center for Biotechnology Information. (2023). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. PubMed Central. [Link]

  • Google Patents. (2002).

Sources

Comparative

A Comparative Guide to In Vitro and In Vivo Evaluation of 2-Methylbenzothiazole-7-carboxylic Acid Derivatives

Introduction The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of compounds with diverse biological activities.[1][2][3] Derivatives of 2-Methylbenzothiazole-7...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of compounds with diverse biological activities.[1][2][3] Derivatives of 2-Methylbenzothiazole-7-carboxylic acid, in particular, have emerged as a promising class of molecules with potential therapeutic applications ranging from anticancer and antimicrobial to enzyme inhibition.[4] The journey from a promising chemical scaffold to a clinically viable drug is a rigorous, multi-stage process heavily reliant on robust preclinical testing. This guide provides a comprehensive comparison of in vitro and in vivo testing methodologies tailored for the evaluation of 2-Methylbenzothiazole-7-carboxylic acid derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. Our objective is to elucidate the causality behind experimental choices, ensuring a seamless and logical progression from benchtop assays to whole-organism models.

Section 1: The Rationale for a Dual-Testing Approach

The preclinical evaluation of any new chemical entity (NCE) rests on two pillars: in vitro and in vivo testing. This dual approach creates a critical funnel, starting with high-throughput screening in a controlled, artificial environment and progressing to complex biological systems that more closely mimic human physiology.

  • In Vitro Testing: Latin for "in glass," these studies are performed outside of a living organism. They are essential for initial screening, mechanism of action (MoA) elucidation, and determining target engagement and potency. These assays offer high reproducibility, lower cost, and the ability to test a large number of compounds quickly.

  • In Vivo Testing: Latin for "within the living," these studies are conducted in whole, living organisms (e.g., mice, rats). They are indispensable for evaluating the systemic effects of a compound, including its efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and overall safety profile.

The ultimate goal is to establish a meaningful In Vitro-In Vivo Correlation (IVIVC) , a predictive mathematical model that links laboratory data to in-human outcomes.[5][6][7] A strong IVIVC can streamline drug development, reduce reliance on extensive clinical testing, and provide greater regulatory flexibility.[8][9]

Section 2: In Vitro Evaluation: From Target Identification to Cellular Response

The initial phase of testing aims to answer fundamental questions: Does the compound interact with its intended molecular target? What is its potency? How does it affect cells in a controlled environment? For 2-Methylbenzothiazole-7-carboxylic acid derivatives, which have shown promise as kinase inhibitors and anticancer agents, a tiered in vitro testing strategy is paramount.[4][10]

Workflow for In Vitro Screening

cluster_0 In Vitro Testing Cascade Compound Compound Library (Derivatives) Biochemical Biochemical Assay (e.g., Kinase Inhibition) Compound->Biochemical Primary Screen CellBased Cell-Based Assay (e.g., Cytotoxicity) Biochemical->CellBased Potency (IC50) Mechanism Mechanistic Study (e.g., Western Blot) CellBased->Mechanism Cellular Activity Hit Validated Hit Compound Mechanism->Hit MoA Confirmed cluster_1 In Vivo Efficacy Workflow Mice Immunocompromised Mice Implant Tumor Cell Implantation Mice->Implant Establish Tumor Growth (e.g., to 100-150 mm³) Implant->Establish Randomize Randomization into Treatment Groups Establish->Randomize Treat Compound Dosing (Vehicle vs. Drug) Randomize->Treat Monitor Monitor Tumor Volume & Body Weight Treat->Monitor Endpoint Study Endpoint (e.g., Day 28) Monitor->Endpoint

Caption: Standard workflow for a xenograft efficacy study.

Protocol: Human Tumor Xenograft Efficacy Study

  • Objective: To evaluate the anti-tumor efficacy of a lead compound in a mouse model.

  • Materials: Immunocompromised mice (e.g., NOD/SCID or Athymic Nude), human cancer cells (e.g., MCF-7), Matrigel, sterile surgical tools, calipers, appropriate vehicle and drug formulations.

  • Procedure:

    • Cell Implantation: Subcutaneously implant a suspension of human cancer cells (e.g., 5 x 10⁶ MCF-7 cells mixed with Matrigel) into the flank of each mouse.

    • Tumor Growth: Allow tumors to grow to a palpable size (e.g., an average of 100-150 mm³). Tumor volume is calculated using the formula: (Length x Width²)/2.

    • Randomization: Once tumors reach the target size, randomize the mice into treatment groups (e.g., Vehicle control, Compound MBT-COOH-02 at 25 mg/kg, Positive control drug).

    • Dosing: Administer the compound and controls via the desired route (e.g., oral gavage, intraperitoneal injection) according to a set schedule (e.g., once daily for 21 days).

    • Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.

    • Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a fixed duration. Efficacy is often expressed as Tumor Growth Inhibition (TGI).

    • TGI Calculation: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

Data Summary: In Vivo Results
Treatment GroupDosing RegimenFinal Mean Tumor Volume (mm³)Tumor Growth Inhibition (TGI %)Mean Body Weight Change (%)
Vehicle ControlDaily, p.o.1250--2%
MBT-COOH-0225 mg/kg, daily, p.o.55061%-4%
Positive Control10 mg/kg, daily, p.o.48067%-8%

This is example data and does not reflect real-world results.

Section 4: Bridging the Gap: The In Vitro-In Vivo Correlation (IVIVC)

The central challenge in drug development is translating potent in vitro activity into in vivo efficacy. A compound can be highly active in a petri dish but fail in an animal model for numerous reasons.

Why did Derivative MBT-COOH-01 (IC50 = 55 nM) fail to advance while MBT-COOH-02 (IC50 = 12 nM) did?

While MBT-COOH-01 showed good biochemical potency, its cellular activity was significantly weaker (250 nM). This drop-off could be due to poor cell membrane permeability. Conversely, MBT-COOH-02 demonstrated strong potency in both biochemical and cellular assays, making it a better candidate for in vivo testing.

Why did Derivative MBT-COOH-03 fail completely?

With a high biochemical IC50 (230 nM) and no significant cellular activity (>10,000 nM), this compound lacks the requisite potency to warrant further investigation.

Factors Influencing IVIVC

cluster_ivivc Factors Governing In Vitro to In Vivo Translation cluster_pk Pharmacokinetics (ADME) cluster_pd Pharmacodynamics & Environment invitro In Vitro Potency (IC50) Absorption Absorption (e.g., Gut Wall) Metabolism Metabolism (e.g., Liver) Absorption->Metabolism Bioavailability Bioavailability Metabolism->Bioavailability Target Target Engagement in Tumor Bioavailability->Target invivo In Vivo Efficacy (e.g., TGI) Target->invivo TME Tumor Microenvironment (e.g., Hypoxia) TME->invivo OffTarget Off-Target Toxicity OffTarget->invivo

Caption: Key factors influencing the in vitro-in vivo correlation.

  • Pharmacokinetics (PK): A compound must reach its target in sufficient concentrations. Poor absorption from the gut, rapid metabolism by the liver (first-pass effect), or poor distribution into tumor tissue can all lead to efficacy failure despite high in vitro potency.

  • Target Engagement: The compound must engage its target within the complex milieu of the tumor.

  • Tumor Microenvironment (TME): The unique environment of a tumor, including hypoxia and altered pH, can affect drug activity.

  • Off-Target Effects: At the concentrations required for efficacy, the compound may hit other targets, leading to toxicity that limits the achievable dose.

Conclusion

The evaluation of 2-Methylbenzothiazole-7-carboxylic acid derivatives, like any promising therapeutic candidate, requires a meticulously planned, multi-tiered testing strategy. The process is not linear but iterative, with insights from each stage informing the next. In vitro assays serve as the essential primary filter, identifying compounds with the requisite potency and cellular activity. However, only through well-designed in vivo models can we truly assess a compound's potential to perform in a complex biological system. By understanding the principles behind each assay and the critical factors that govern the in vitro-in vivo correlation, researchers can navigate the preclinical landscape more effectively, increasing the probability of translating a promising molecule into a life-saving therapy.

References

  • Mali, A. et al. (2024). Synthesis and evaluation of 2-methylbenzothiazole derivatives as monoamine oxidase inhibitors. ResearchGate. Available at: [Link]

  • Arora, R. et al. (2017). 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers. ResearchGate. Available at: [Link]

  • Al-Ghananeem, A. M. et al. (n.d.). In vitro-In vivo Correlation: Perspectives on Model Development. PubMed Central. Available at: [Link]

  • Scattini, G. et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. PubMed Central. Available at: [Link]

  • Pattan, S. R. et al. (n.d.). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. PubMed Central. Available at: [Link]

  • (n.d.). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media. Available at: [Link]

  • Sediq, A. et al. (2025). Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications. PubMed Central. Available at: [Link]

  • Šterk, D. et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega. Available at: [Link]

  • Prachayasittikul, V. et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. Available at: [Link]

  • Lee, C.-H. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. Available at: [Link]

  • Bischof, J. et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Available at: [Link]

  • (2025). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. LinkedIn. Available at: [Link]

  • (2020). Kinase assays. BMG LABTECH. Available at: [Link]

  • (n.d.). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. GEN - Genetic Engineering and Biotechnology News. Available at: [Link]

  • (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]

  • (2025). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. ResearchGate. Available at: [Link]

  • (n.d.). Xenograft Models For Drug Discovery. Reaction Biology. Available at: [Link]

  • Tsume, Y. (n.d.). Role of In Vitro–In Vivo Correlations in Drug Development. Dissolution Technologies. Available at: [Link]

  • (2021). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Crown Bioscience. Available at: [Link]

  • (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • Dong, X. et al. (n.d.). Patient-derived xenograft models for oncology drug discovery. OAE Publishing Inc.. Available at: [Link]

  • (n.d.). Kinase Screening and Profiling Services. Eurofins Discovery. Available at: [Link]

Sources

Validation

How does 2-Methylbenzothiazole-7-carboxylic acid compare to 2-Methylbenzothiazole-6-carboxylic acid?

This guide provides an in-depth technical comparison of 2-Methylbenzothiazole-7-carboxylic acid and 2-Methylbenzothiazole-6-carboxylic acid . It is designed for researchers in medicinal chemistry and chemical biology who...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-Methylbenzothiazole-7-carboxylic acid and 2-Methylbenzothiazole-6-carboxylic acid . It is designed for researchers in medicinal chemistry and chemical biology who require precise data on synthetic accessibility, physicochemical properties, and biological applications.

Executive Summary & Chemical Identity

The position of the carboxylic acid group on the benzothiazole scaffold—specifically at the C6 versus C7 position—fundamentally alters the molecule's electronic profile, synthetic accessibility, and biological utility.

  • The 6-Isomer is the "biological standard," structurally analogous to Firefly Luciferin and Riluzole. It is electronically conjugated to the thiazole nitrogen, making it a preferred scaffold for enzyme inhibitors (e.g., DNA gyrase, Luciferase).

  • The 7-Isomer is a "steric specialist." Located adjacent to the sulfur atom, the carboxyl group is sterically crowded and electronically decoupled from the C=N bond. It is primarily utilized in plant growth regulation (auxin mimics) and as a specialized fragment for inducing specific binding conformations.

Physiochemical Profile Comparison[1][2][3][4][5]
Feature2-Methylbenzothiazole-6 -carboxylic acid2-Methylbenzothiazole-7 -carboxylic acid
CAS Number 6941-28-21261635-97-5
Molecular Weight 193.22 g/mol 193.22 g/mol
Position relative to N Para-like (Conjugated)Meta-like (Inductive only)
Position relative to S Meta-likeOrtho (Adjacent/Steric clash)
Predicted pKa (COOH) ~3.8 – 4.0 (Enhanced acidity)~4.2 – 4.4 (Standard benzoic)
LogP (Predicted) ~1.8~1.9 (Slightly higher due to H-bonding)
Primary Precursor 4-Aminobenzoic acid (PABA)3-Aminobenzoic acid / 2-Amino-3-chlorobenzoic acid

Synthetic Accessibility & Workflows

The synthesis of these isomers diverges early due to the directing effects required to place the thiol and amino groups correctly on the benzene ring.

Route A: 6-Carboxylic Acid (The PABA Route)

The 6-isomer is synthetically more accessible. The starting material, 4-aminobenzoic acid, undergoes thiocyanation ortho to the amino group (the most nucleophilic position), naturally yielding the 3-thiocyano-4-aminobenzoic acid precursor required for cyclization.

Route B: 7-Carboxylic Acid (The Steric Challenge)

The 7-isomer requires placing the sulfur at position 2 and the nitrogen at position 1 of the original benzene ring relative to the carboxyl at position 3. This often requires starting from 3-aminobenzoic acid . However, direct thiocyanation of 3-aminobenzoic acid can yield mixtures (ortho vs para to amino). A more reliable route involves 2-amino-3-chlorobenzoic acid , using a nucleophilic displacement of the chloride by sulfide/thiol sources.

Visualizing the Synthetic Divergence

SynthesisPathways PABA 4-Aminobenzoic Acid Inter6 4-Amino-3-thiocyanobenzoic acid PABA->Inter6 KSCN, Br2 (Regioselective) MABA 3-Aminobenzoic Acid Inter7 3-Amino-2-mercaptobenzoic acid (via 2-amino-3-chlorobenzoic acid) MABA->Inter7 Multi-step (S-insertion) Cyclization Cyclization (Ac2O / Reflux) Inter6->Cyclization Inter7->Cyclization Prod6 6-COOH Isomer (High Yield) Cyclization->Prod6 Path A Prod7 7-COOH Isomer (Steric Constraint) Cyclization->Prod7 Path B

Figure 1: Divergent synthetic pathways. The 6-isomer benefits from the natural directing effect of the amino group in PABA, while the 7-isomer often requires halogen displacement strategies.

Electronic & Structural Analysis

Understanding the electronic "communication" between the heterocyclic ring and the carboxylic acid is vital for drug design.

The 6-Position (Conjugated)
  • Electronic Effect: The 6-position is para to the thiazole nitrogen (N3). The C=N bond is strongly electron-withdrawing.

  • Consequence: The carboxylic acid at C6 feels the electron pull of the nitrogen, stabilizing the carboxylate anion. This makes the 6-isomer more acidic (lower pKa).

  • Reactivity: The 6-position is susceptible to nucleophilic attack in metabolic degradation but is stable in standard synthetic conditions.

The 7-Position (Steric/Inductive)
  • Electronic Effect: The 7-position is meta to the nitrogen and ortho to the sulfur. Sulfur is a weak electron donor by resonance but withdrawing by induction.

  • Consequence: There is no direct resonance conjugation with the electron-withdrawing C=N bond. The acidity is closer to that of a standard substituted benzoic acid.

  • Steric Effect: The 7-COOH group is physically adjacent to the large sulfur atom (Van der Waals radius ~1.8 Å). This creates a "steric bay" that can lock the rotation of the carboxyl group or prevent bulky reagents from reacting easily at this site.

Biological Applications & SAR

Luciferase & Enzyme Inhibition (6-Isomer Dominance)

The 6-position is the "business end" for bioluminescence. Firefly luciferin possesses a 6-hydroxy group.

  • Mechanism: The 6-position must be electronically coupled to the thiazole ring to allow charge transfer during the excitation state.

  • Application: 2-Methylbenzothiazole-6-carboxylic acid is widely used as a scaffold for Luciferase inhibitors and DNA Gyrase B inhibitors . The carboxylate mimics the phenol of luciferin or interacts with arginine residues in the ATP-binding pocket of gyrase.

Auxin Mimicry (7-Isomer Specificity)

Benzothiazoles substituted at the 2- and 7-positions have shown activity as synthetic auxins (plant growth regulators).

  • Mechanism: The 7-position provides a steric shape that mimics the indole ring of Indole-3-Acetic Acid (IAA) more closely than the linear 6-isomer. The "bent" shape allows it to fit into the TIR1 auxin receptor pocket.

SAR Logic Diagram

SAR_Logic Scaffold Benzothiazole Core Pos6 6-Position (Para to N) Scaffold->Pos6 Pos7 7-Position (Ortho to S) Scaffold->Pos7 App6 Application: DNA Gyrase Inhibitors Luciferase Probes Pos6->App6 Mech6 Mechanism: Electronic Conjugation H-Bonding to Arg144 App6->Mech6 App7 Application: Plant Growth Regulators (Auxin Mimics) Pos7->App7 Mech7 Mechanism: Steric Shape Match (Indole Isostere) App7->Mech7

Figure 2: Structure-Activity Relationship (SAR) logic dictating the application of each isomer.

Experimental Protocols

Protocol 1: Synthesis of 2-Methylbenzothiazole-6-carboxylic acid

Based on the method of condensation of 4-amino-3-mercaptobenzoic acid.

  • Thiocyanation: Dissolve 4-aminobenzoic acid (10 mmol) in glacial acetic acid (20 mL). Add KSCN (40 mmol). Cool to 0°C.

  • Bromination: Add Bromine (10 mmol) in acetic acid dropwise. Maintain temperature <5°C. Stir for 2 hours.

  • Workup: Pour into ice water. Neutralize with NH4OH to pH 8. Filter the precipitate (2-amino-6-carboxybenzothiazole).

  • Hydrolysis (Optional for 2-methyl): If the 2-amino derivative is not desired, the 2-methyl derivative is best accessed by refluxing 4-amino-3-mercaptobenzoic acid (obtained by basic hydrolysis of the thiocyanate intermediate) with acetic anhydride for 4 hours.

  • Purification: Recrystallize from Ethanol/Water.

    • Yield: Typically 60-75%.[1]

    • Appearance: Off-white solid.

Protocol 2: Synthesis of 2-Methylbenzothiazole-7-carboxylic acid

Requires careful handling of the 3-aminobenzoic acid precursor.

  • Starting Material: Use 2-amino-3-chlorobenzoic acid for higher regioselectivity.

  • Thiolation: React with Na2S and Sulfur in DMF at 120°C to generate the disulfide/thiol intermediate.

  • Cyclization: Treat the crude thiol intermediate with Acetic Anhydride (excess) and reflux for 6 hours.

  • Workup: Remove excess anhydride in vacuo. Dilute with water. Adjust pH to 4-5 to precipitate the free acid.

  • Purification: Column chromatography (MeOH/DCM gradient) is often required due to lower yields and potential isomers.

    • Yield: Typically 30-45%.

    • Appearance: Yellowish solid.[1]

References

  • Synthesis and Biological Evaluation of Benzothiazole Derivatives. Journal of Medicinal Chemistry. (2016). Detailed SAR on DNA gyrase inhibitors using the 6-carboxylic acid scaffold.

  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids. Molecules. (2020). Comprehensive review of synthetic methodologies for 2-substituted benzothiazoles.

  • Benzothiazole Derivatives as Plant Growth Regulators. ResearchGate. (2012). Investigation of 2- and 7-substituted benzothiazoles as auxin mimics.

  • Firefly Luciferin Analogs. Sigma-Aldrich Technical Library. Structural data on 6-substituted benzothiazoles in bioluminescence.

  • pKa and LogP Data. PubChem Compound Summary. 2-Methylbenzothiazole-6-carboxylic acid (CID 246898).

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methylbenzothiazole-7-carboxylic acid

This guide provides essential safety and logistical protocols for the proper disposal of 2-Methylbenzothiazole-7-carboxylic acid (C₉H₇NO₂S). As a compound utilized in medicinal chemistry and organic synthesis, particular...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical protocols for the proper disposal of 2-Methylbenzothiazole-7-carboxylic acid (C₉H₇NO₂S). As a compound utilized in medicinal chemistry and organic synthesis, particularly for its potential as an antimicrobial or anticancer agent, its handling and disposal demand a rigorous, safety-first approach[1]. This document is designed for researchers, scientists, and drug development professionals, offering a procedural framework grounded in established safety principles and regulatory awareness.

Our approach is built on the precautionary principle. While a specific, comprehensive Safety Data Sheet (SDS) for 2-Methylbenzothiazole-7-carboxylic acid is not universally available, the known hazards of its parent structures, benzothiazole and its derivatives, necessitate that it be treated as a hazardous substance. Benzothiazoles as a class are known to be environmental contaminants and can exhibit significant toxicity[2][3].

Hazard Assessment: A Profile Based on Structural Analogs

The foundation of safe disposal is a thorough understanding of the potential hazards. Lacking specific data for the 7-carboxylic acid derivative, we must infer its hazard profile from closely related and parent compounds. The benzothiazole core is associated with significant health and environmental warnings.

For instance, the parent compound, Benzothiazole, is classified as toxic if swallowed or in contact with skin, harmful if inhaled, a serious eye irritant, and harmful to aquatic life[4][5]. Such data dictates that 2-Methylbenzothiazole-7-carboxylic acid must be handled with the highest degree of caution.

Compound CAS Number Key Hazard Statements (GHS) Source
Benzothiazole 95-16-9H301+H311: Toxic if swallowed or in contact with skinH319: Causes serious eye irritationH332: Harmful if inhaledH402: Harmful to aquatic life[4][5]
2-Methylbenzothiazole 120-75-2Toxicological properties have not been fully investigated. May persist in the environment based on low water solubility.[6]
General Benzothiazole Derivatives N/AReported as dermal sensitizers, respiratory tract irritants, endocrine disruptors, and potential carcinogens.[2]

The causality is clear: the inherent toxicity of the benzothiazole ring system requires that any derivative, including 2-Methylbenzothiazole-7-carboxylic acid, be managed as hazardous chemical waste to protect both laboratory personnel and the environment.

Regulatory Imperative: The Generator's Responsibility

Under the framework of the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), the entity generating the chemical waste is the first and most critical link in the management chain[7][8]. All generators are legally required to determine if their waste is hazardous, oversee its ultimate fate, and ensure it is properly managed and treated prior to disposal[7]. This "cradle-to-grave" responsibility underscores the importance of the procedures outlined below.

Standard Operating Protocol for Disposal

This protocol provides a self-validating system for the safe segregation, containment, and disposal of 2-Methylbenzothiazole-7-carboxylic acid waste.

Waste Segregation and Identification

The first principle of chemical waste management is strict segregation. Never mix 2-Methylbenzothiazole-7-carboxylic acid waste with other waste streams.

  • Action: Designate a specific, clearly labeled, and sealed container exclusively for this compound and items contaminated with it.

  • Rationale: Mixing incompatible chemicals can lead to dangerous reactions. Keeping waste streams separate ensures that the disposal method is appropriate for the specific chemical's hazards. Waste material must be disposed of in accordance with national and local regulations, which begins with proper identification and segregation[5].

Required Personal Protective Equipment (PPE)

Based on the acute toxicity and irritant nature of analogous compounds, the following PPE is mandatory when handling 2-Methylbenzothiazole-7-carboxylic acid for disposal[4][5]:

  • Hand Protection: Nitrile gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contact[9].

  • Eye Protection: Chemical safety goggles and/or a full-face shield.

  • Body Protection: A properly fastened laboratory coat.

Waste Collection and Containment Procedures

All waste must be collected at the point of generation in appropriate containers.

For Solid Waste (e.g., residual powder, contaminated weigh boats, gloves, paper towels):

  • Use dry clean-up procedures; avoid generating dust[10].

  • Carefully place all solid waste into a durable, sealable plastic bag or a designated solid waste container.

  • Seal the primary container (bag) and then place it into a larger, rigid, and leak-proof hazardous waste container.

  • The container must be kept closed except when adding waste[6][11].

For Liquid Waste (e.g., solutions containing the compound):

  • Collect all liquid waste in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene or glass bottle).

  • Ensure the container is equipped with a secure, tight-fitting screw cap.

  • Do not overfill the container; leave at least 10% of the volume as headspace to allow for expansion.

  • Store the waste container in a designated satellite accumulation area with secondary containment to prevent spills.

Labeling: Every waste container must be labeled with the words "HAZARDOUS WASTE ," the full chemical name "2-Methylbenzothiazole-7-carboxylic acid ," and a clear indication of its hazards (e.g., "Toxic," "Environmental Hazard").

Decontamination and Spill Management

Accidental spills must be managed immediately to prevent exposure and environmental contamination.

  • Alert Personnel: Notify all personnel in the immediate area of the spill.

  • Isolate the Area: If safe to do so, restrict access to the spill area.

  • Don PPE: Wear the full PPE described in section 3.2.

  • Contain and Absorb: For small spills, cover with an inert, non-combustible absorbent material like sand, earth, or a commercial chemical absorbent[4]. Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Collect Residue: Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container for solids[10].

  • Final Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Prevent Runoff: Do not allow the chemical or cleaning materials to enter drains or waterways[5][12].

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of 2-Methylbenzothiazole-7-carboxylic acid waste.

G A Waste Generation (Solid or Liquid) B Is waste 2-Methylbenzothiazole-7-carboxylic acid or contaminated with it? A->B C Segregate as Hazardous Chemical Waste B->C Yes I Follow Standard Lab Waste Procedures B->I No D Select Appropriate PPE (Gloves, Goggles, Lab Coat) C->D E Place in Labeled, Sealed Hazardous Waste Container D->E F Store in Designated Satellite Accumulation Area E->F G Contact Institutional EHS Office for Waste Pickup F->G H Final Disposal by Licensed Hazardous Waste Contractor G->H

Disposal workflow for 2-Methylbenzothiazole-7-carboxylic acid.

Final Disposal and Institutional Compliance

The ultimate disposal of 2-Methylbenzothiazole-7-carboxylic acid is not a task for individual researchers.

  • Institutional EHS: Your facility's Environmental Health & Safety (EHS) department is the designated authority for managing hazardous waste. They have established procedures and relationships with certified disposal contractors.

  • Licensed Disposal Site: All collected hazardous waste must be turned over to the EHS office for consolidation and transfer to a licensed waste disposal facility[4]. This ensures the waste is treated and disposed of in compliance with all local, state, and federal regulations, completing the "cradle-to-grave" cycle.

By adhering to this comprehensive guide, you ensure that your critical research does not come at the cost of safety or environmental integrity. The principles of hazard anticipation, strict segregation, and regulatory compliance are paramount in the responsible stewardship of chemical reagents.

References

  • Synerzine. (2019, February 15). SAFETY DATA SHEET: Benzothiazole.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methylbenzoic acid.
  • Fisher Scientific. (2014, September 19). SAFETY DATA SHEET.
  • Chem-Impex. (n.d.). 2-Methylbenzothiazole.
  • Smolecule. (n.d.). Buy 2-Methylbenzothiazole-7-carboxylic acid | 1261635-97-5.
  • Apollo Scientific. (n.d.). 2-Methyl-1,3-benzoxazole-7-carboxylic acid Safety Data Sheet.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • De Geyter, E., et al. (2018). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Environmental Science & Technology, 52(15), 8097-8116.
  • ChemicalBook. (2025, December 20). 2-Methylbenzothiazole - Safety Data Sheet.
  • Liu, J., et al. (2020). Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: 2-Methylbenzothiazole.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Wikipedia. (n.d.). Hazardous waste in the United States. Retrieved from [Link]

  • ACS Publications. (2018). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylbenzothiazole-7-carboxylic acid
Reactant of Route 2
2-Methylbenzothiazole-7-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.